molecular formula C14H10Cl2O2 B2849756 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone CAS No. 1126633-08-6

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone

Cat. No.: B2849756
CAS No.: 1126633-08-6
M. Wt: 281.13
InChI Key: BZNKJNBIZKGQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone is a useful research compound. Its molecular formula is C14H10Cl2O2 and its molecular weight is 281.13. The purity is usually 95%.
BenchChem offers high-quality 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-chloro-4-(2-chlorophenoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9(17)11-7-6-10(8-13(11)16)18-14-5-3-2-4-12(14)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNKJNBIZKGQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: Structural Elucidation & MW Analysis of Difenoconazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Difenoconazole (CAS 119446-68-3) represents a cornerstone in the triazole fungicide class, widely utilized for its broad-spectrum efficacy against Ascomycetes, Basidiomycetes, and Deuteromycetes.[1] However, the synthesis of this sterol demethylation inhibitor (DMI) is chemically intricate, involving the formation of a diphenyl ether moiety, a dioxolane ring, and a triazole substitution.

For researchers and process chemists, the critical challenge lies not just in the final yield, but in the control of intermediates . Impurities arising from incomplete ketalization or regio-isomeric bromination can carry through to the final API (Active Pharmaceutical/Pesticidal Ingredient), altering the cis/trans diastereomeric ratio which is vital for biological efficacy.

This guide provides a structural breakdown of the core intermediates, their molecular weight (MW) profiles, and a validated analytical strategy for their characterization.

Part 1: The Synthetic Map & Intermediate Identification

The industrial synthesis of Difenoconazole generally follows a convergent pathway. The core backbone is established early via 2-chloro-4-(4-chlorophenoxy)acetophenone , followed by ring closure (ketalization) and functionalization.

The Reaction Pathway Visualization

The following flow diagram illustrates the critical control points (CCPs) in the synthesis where analytical intervention is required.

Difenoconazole_Synthesis start Precursors (m-Dichlorobenzene + 4-Chlorophenol) int1 INTERMEDIATE A 2-chloro-4-(4-chlorophenoxy)acetophenone (The Backbone) start->int1 Etherification & Acylation int2 INTERMEDIATE B Ketal Derivative (Dioxolane Ring Formation) int1->int2 1,2-Propanediol (Acid Cat.) int2->int2 Isomer Control (Cis/Trans) int3 INTERMEDIATE C Brominated Ketal (Bromomethyl-dioxolane) int2->int3 Bromination (Br2) final FINAL API Difenoconazole (Triazole Substitution) int3->final 1,2,4-Triazole (Nucleophilic Sub.)

Figure 1: Step-wise synthetic pathway highlighting critical intermediates A, B, and C.

Part 2: Structural Analysis & Molecular Weight Profiling

Precise molecular weight determination is the primary method for tracking reaction progress (via LC-MS). Below is the definitive data table for the core intermediates.

Key Intermediate Data Table
IDCompound NameMolecular FormulaMW ( g/mol )Key Structural Feature (NMR/IR)
Int A 2-chloro-4-(4-chlorophenoxy)acetophenone

281.13 IR: Strong Carbonyl (C=O) stretch ~1680 cm⁻¹.MS: Characteristic dichloropattern (M, M+2, M+4).
Int B 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane

339.21 NMR: Disappearance of ketone C=O.Appearance of dioxolane protons (3.5-4.2 ppm).
Int C 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane

418.11 MS: Distinct Br isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br).Shift in retention time vs Int B.
API Difenoconazole

406.26 NMR: Triazole protons (singlets >8.0 ppm).HPLC: Resolution of cis and trans isomers.[2]
Structural Elucidation Insights

The "Backbone" (Intermediate A): This is the most stable intermediate. The diphenyl ether linkage is robust. In Mass Spectrometry (ESI+), you will typically see the


 at m/z 281. However, due to the two chlorine atoms (

Cl and

Cl), the isotopic envelope is critical for confirmation. You must observe the 9:6:1 intensity ratio typical of a dichloro-species.

The "Ketal" (Intermediate B & C): This is the stereochemical defining step. The reaction with 1,2-propanediol creates the dioxolane ring.[3]

  • Critical Note: This step introduces the second chiral center (the first being on the dioxolane ring itself if using racemic propanediol, relative to the phenyl attachment). The cis and trans diastereomers are formed here.[4]

  • Process Control: If you brominate before ketalization (an alternative route), you risk alpha-halogenation side products. The route shown above (Ketalization

    
     Bromination) is generally preferred for specificity, protecting the carbonyl carbon.
    

Part 3: Analytical Methodologies (Protocols)

To validate these structures in a development or QC environment, the following protocols are recommended. These are derived from standard FAO specifications and industrial best practices.

High-Performance Liquid Chromatography (HPLC-UV)

For purity profiling and isomer ratio determination.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 150mm x 4.6mm, 3.5µm or 5µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 40% B (Isocratic)

    • 2-15 min: 40%

      
       90% B (Linear Gradient)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: 220 nm (Triazole absorption) and 254 nm (Aromatic backbone).

  • Temperature: 25°C.

System Suitability Requirement: Difenoconazole contains two chiral centers, resulting in four stereoisomers.[1] On a standard achiral C18 column, these typically elute as two peaks (diastereomeric pairs: cis and trans).

  • Acceptance Criteria: Resolution (

    
    ) between the cis and trans peaks must be 
    
    
    
    .
LC-MS/MS for Impurity Identification

For confirming molecular weights of Intermediates B and C.

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions (Difenoconazole):

    • Quantifier:

      
       (Cleavage of the triazole-methyl moiety).
      
    • Qualifier:

      
       (Triazole ring fragment).
      
  • Intermediate Tracking:

    • Scan range: 100–600 m/z.

    • Look for the "Bromine signature" in Intermediate C (mass gap of ~2 units with near equal height) to confirm successful bromination before the triazole coupling.

Part 4: Logical Diagram of Analytical Workflow

This diagram outlines the decision tree for analyzing a reaction mixture during Difenoconazole synthesis.

Analytical_Workflow sample Reaction Aliquot prep Sample Prep (Dilute in ACN) sample->prep hplc HPLC-UV (220nm) prep->hplc decision Purity > 98%? hplc->decision ms LC-MS/MS (Impurity ID) decision->ms No (Unknown Peak) release Release for Next Step decision->release Yes rework Recrystallize/ Purify ms->rework Identify Structure rework->prep

Figure 2: Analytical decision matrix for in-process control.

References

  • FAO Specifications and Evaluations for Agricultural Pesticides. (2014). Difenoconazole Evaluation Report. Food and Agriculture Organization of the United Nations. [Link]

  • PubChem. (n.d.). Difenoconazole Compound Summary. National Library of Medicine. [Link]

  • U.S. EPA. (2021). Difenoconazole: Human Health Risk Assessment. United States Environmental Protection Agency.[7] [Link]

Sources

Solubility profile of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and solvent selection strategy for 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone and its industrially dominant isomer, 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone .

Executive Summary & Compound Identification[1]

Critical Note on Isomerism: The specific chemical name provided—1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone —refers to the ortho-chlorophenoxy isomer.[1] However, the vast majority of industrial applications (specifically as the key intermediate for the fungicide Difenoconazole ) utilize the para-chlorophenoxy isomer: 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone (CAS: 119851-28-4).[1]

While this guide addresses the solubility principles applicable to both isomers due to their structural similarity (diaryl ether ketones), the quantitative data and purification protocols below are grounded in the extensive industrial data available for the 4-chlorophenoxy variant. Researchers working with the 2-chloro isomer should anticipate similar solubility trends but distinct thermodynamic melting points.[1]

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Target Compound: 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone[1][2][3][4][5][6]

  • Molecular Formula:

    
    [1][7]
    
  • Physical State: White to off-white crystalline solid.[1]

  • Key Application: Precursor for Difenoconazole (via ketalization and triazole substitution).[1][7]

Solubility Landscape & Solvent Screening[1]

The solubility of this diaryl ether ketone is governed by the "like dissolves like" principle, interacting strongly with aromatic and moderately polar aprotic solvents, while showing temperature-dependent solubility in polar protic solvents (alcohols).[1]

Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Aromatic Hydrocarbons Toluene, XyleneHigh Primary reaction solvents; too soluble for high-yield crystallization alone.[1]
Chlorinated Solvents Dichloromethane (DCM), ChloroformVery High Excellent for extraction; poor for crystallization due to high solubility at low temps.[1]
Polar Aprotic Acetone, Ethyl AcetateHigh Good solvating power; Ethyl Acetate is a viable co-solvent.[1]
Polar Protic (Alcohols) Isopropanol (IPA) , EthanolModerate / Temp-Dependent Ideal for Crystallization. High solubility at boiling; low at

.[1]
Aliphatic Hydrocarbons n-Heptane, Hexane, CyclohexaneLow / Insoluble Antisolvents. Used to drive precipitation or wash filter cakes.[1]
Water WaterInsoluble Used to wash away inorganic salts (e.g., KCl) after synthesis.[1]
Thermodynamic Behavior

The dissolution of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone is an endothermic process (


).[1] Solubility increases significantly with temperature.[1]
  • Enthalpy-Entropy Compensation: In alcoholic solvents, the dissolution is entropy-driven at higher temperatures, overcoming the crystal lattice energy.[1]

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP) for precise solubility measurement using the Dynamic Laser Monitoring Method.

Principle

This method eliminates visual subjectivity by using a laser transmission system to detect the precise moment of dissolution (clear point) or precipitation (cloud point).[1]

Workflow Diagram (DOT)[1]

SolubilityProtocol cluster_Validation Self-Validation Loop Start Preparation Weigh Gravimetric Dosing (Solvent + Solute) Start->Weigh Heat Stepwise Heating (0.2 K/min) Weigh->Heat Laser Laser Transmissivity Monitoring Heat->Laser Detect Dissolution Event (Max Transmission) Laser->Detect Calc Mole Fraction (x) Calculation Detect->Calc Repeat Repeat x3 (RSD < 1%) Detect->Repeat

Caption: Figure 1. Dynamic Laser Monitoring workflow for high-precision solubility determination.

Step-by-Step Methodology
  • Preparation: Calibrate the analytical balance (precision

    
     g) and the temperature controller (
    
    
    
    K).
  • Dosing: Place a known mass of the ketone (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Equilibration: Set the stirrer to 400 rpm. Ensure the solid is fully suspended.[1]

  • Heating Ramp: Increase temperature slowly (

    
    ). Direct a laser beam (approx. 5 mW) through the solution to a photodetector.[1]
    
  • Detection: Record the temperature (

    
    ) where the laser intensity maximizes and stabilizes (indicating total dissolution).
    
  • Calculation: Calculate the mole fraction solubility (

    
    ) using:
    
    
    
    
    Where
    
    
    and
    
    
    are the molecular weights of the solute and solvent.[1]

Thermodynamic Modeling & Data Analysis

To predict solubility at unmeasured temperatures, experimental data should be correlated using the Modified Apelblat Equation .[1] This model is industry-standard for non-ideal organic solutions.[1]

Equation:


[1]
  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Parameter B: Related to the enthalpy of solution.[1] A negative

    
     value generally confirms the endothermic nature.[1]
    
  • Fit Quality: A Relative Root Mean Square Deviation (RMSD) of

    
     indicates a valid model.[1]
    

Industrial Application: Purification Strategy

The primary goal of understanding this solubility profile is to optimize the purification of the intermediate before it is converted to Difenoconazole.[1]

Solvent Selection Decision Matrix (DOT)

SolventSelection Start Crude Product (Reaction Mixture) CheckImpurity Identify Impurities (Inorganic Salts vs Organic Byproducts) Start->CheckImpurity Wash Water Wash (Remove Salts) CheckImpurity->Wash Salts Present OrganicPhase Organic Phase (Toluene/DCM) Wash->OrganicPhase CrystDecision Crystallization Strategy OrganicPhase->CrystDecision MethodA Method A: Cooling Cryst. (Isopropanol) CrystDecision->MethodA High Purity Req. (>99%) MethodB Method B: Antisolvent (Toluene + Heptane) CrystDecision->MethodB High Yield Req. (>95%) Pure Crystals Pure Crystals MethodA->Pure Crystals MethodB->Pure Crystals

Caption: Figure 2. Purification decision tree based on solubility differentials.

Recommended Purification Protocol (Method A: Isopropanol)

Based on patent literature and solubility trends, Isopropanol (IPA) is the superior solvent for recrystallization due to its steep solubility-temperature curve.[1]

  • Dissolution: Dissolve crude wet cake in IPA at reflux (

    
    ). Use minimal solvent volume to achieve saturation.[1]
    
  • Hot Filtration: Filter while hot to remove mechanical impurities or insoluble isomers.[1]

  • Controlled Cooling: Cool to

    
     at a rate of 
    
    
    
    .
  • Aging: Hold at

    
     for 2 hours to maximize yield.
    
  • Isolation: Filter the white crystalline solid and wash with cold IPA or Heptane.

References

  • Preparation Process of Difenoconazole. Google Patents. CN101899040B.[1][3][8] (Describes the use of toluene/heptane and isopropanol systems for intermediate purification).

  • 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone. PubChem Compound Summary. National Center for Biotechnology Information.[1] (Physical properties and toxicity data).

  • Synthesis and Crystal Structure of Difenoconazole Intermediates. ResearchGate. (Discusses the structural isomers and characterization of the ketone intermediate).

  • Solubility of Bioactive Compounds in Organic Solvents.Journal of Chemical & Engineering Data.

Sources

Chemical stability of diphenyl ether ketone derivatives under standard conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Stability of Diphenyl Ether Ketone Derivatives Under Standard Conditions

Introduction: The Robust Yet Reactive Nature of Diphenyl Ether Ketones

Diphenyl ether ketone derivatives represent a class of organic compounds characterized by a core structure containing two phenyl rings linked by an ether and a ketone group. This structural motif is the foundation for high-performance polymers like Polyether Ether Ketone (PEEK), known for their exceptional thermal and chemical stability.[1][2] The inherent robustness of the aromatic backbone makes these derivatives attractive for a wide range of applications, from advanced materials to pharmaceuticals.[1] However, the stability of these molecules is not absolute. The ether and ketone functionalities introduce potential sites for chemical transformation, and the overall stability can be significantly influenced by the nature and position of substituents on the aromatic rings.[3] For researchers, scientists, and drug development professionals, a thorough understanding of the chemical stability of these derivatives under standard and stress conditions is paramount for ensuring the safety, efficacy, and shelf-life of any resulting product. This guide provides a detailed exploration of the factors governing the stability of diphenyl ether ketone derivatives, potential degradation pathways, and a practical framework for their experimental evaluation.

Part 1: A Theoretical Framework for Stability Assessment

The stability of a diphenyl ether ketone derivative is not merely a property of the whole molecule but a composite of the individual contributions of its core components and peripheral substituents. The aromatic rings, the ether linkage, and the ketone group each play a distinct role in the molecule's overall reactivity.

The Diphenyl Ether Linkage: A Stable Connection

The ether bond in diphenyl ether is generally stable due to the delocalization of the oxygen lone pairs into the aromatic π-systems, which strengthens the C-O bonds. This resonance stabilization contributes to the high thermal stability observed in polymers containing this linkage.[4] However, this linkage is not entirely inert and can be a site for oxidative cleavage, particularly in the presence of strong oxidizing agents or under conditions that generate free radicals.

The Ketone Functional Group: A Center of Reactivity

The carbonyl group of the ketone is a site of significant chemical activity. Its polarity makes it susceptible to nucleophilic attack, and its ability to absorb ultraviolet radiation can trigger photochemical reactions. While generally stable to hydrolysis under neutral conditions, the ketone can be a target for reduction or other transformations, especially under forced degradation conditions. The reactivity of ketones in derivatization reactions is well-documented, though they are generally less reactive than aldehydes.[5]

The Decisive Role of Substituents

The true determinant of a specific diphenyl ether ketone derivative's stability lies in the substituents attached to its aromatic rings. These groups can profoundly alter the electronic and steric environment of the core structure, thereby modulating its reactivity.[3]

  • Electronic Effects: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can decrease the electron density on the aromatic rings, which can have a stabilizing effect on the ring itself but may make the ether linkage more susceptible to nucleophilic attack.[3] Conversely, electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups can increase the electron density, potentially making the rings more susceptible to electrophilic attack but stabilizing any positive charge that develops during a reaction, such as in acid-catalyzed hydrolysis.[3][6][7]

  • Steric Effects: Bulky substituents can physically obstruct the approach of reagents to the reactive ether and ketone centers, a phenomenon known as steric hindrance.[3] This can significantly slow down degradation reactions and enhance the overall stability of the molecule.

SubstituentTypeExpected Effect on StabilityRationale
-NO₂Strong EWGMay increase stability to oxidation but decrease stability to nucleophilic attack.Reduces electron density on the aromatic rings.[3]
-Cl, -BrHalogen (EWG)Similar to other EWGs, can influence stability based on reaction type.Inductively withdrawing, can stabilize the aromatic ring.[3]
-CH₃Weak EDGMay slightly decrease stability to oxidation but increase stability to nucleophilic attack.Donates electron density, potentially stabilizing carbocation intermediates.[3]
-OCH₃Strong EDGCan significantly impact stability, often increasing reactivity towards electrophiles.Donates electron density through resonance, which can stabilize reaction intermediates.[3]
-C(CH₃)₃Bulky GroupGenerally increases stability.Provides steric hindrance, protecting reactive sites from attack.[3]

Part 2: Foreseeing Failure: Common Degradation Pathways

Under "standard conditions" (ambient temperature, neutral pH, and protection from light), many diphenyl ether ketone derivatives are quite stable. However, exposure to more aggressive chemical or physical environments can initiate degradation. Understanding these potential pathways is crucial for predicting and mitigating instability.

Hydrolytic Degradation

While the diphenyl ether bond is generally resistant to hydrolysis, the ketone functionality can be a point of weakness under strongly acidic or basic conditions. Acid-catalyzed hydrolysis, for instance, involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[8]

cluster_hydrolysis Acid-Catalyzed Ketone Hydrolysis Start Diphenyl Ether Ketone Protonation Protonated Ketone (Resonance Stabilized) Start->Protonation + H⁺ Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + H₂O Deprotonation Gem-diol Nucleophilic_Attack->Deprotonation - H⁺

Caption: Acid-catalyzed hydrolysis of the ketone group.

Oxidative Degradation

Oxidative stress is a significant threat to the stability of diphenyl ether ketone derivatives. The ether linkage can be a primary target, potentially leading to cleavage of the C-O bond and the formation of phenolic and other degradation products. Functional groups with labile hydrogens, such as benzylic carbons, are also susceptible to oxidation, which can lead to the formation of hydroperoxides, hydroxides, or further ketones.[9]

cluster_oxidation Oxidative Cleavage of Ether Linkage Start Diphenyl Ether Ketone Radical_Formation Ether Radical Cation Start->Radical_Formation [O] Cleavage Phenolic & Other Degradation Products Radical_Formation->Cleavage Bond Scission

Caption: A simplified pathway for oxidative degradation.

Photodegradation

The aromatic rings and the carbonyl group in diphenyl ether ketone derivatives are chromophores that can absorb UV light. This absorption can excite the molecule to a higher energy state, leading to photochemical reactions. For the ketone, Norrish Type I or Type II reactions can occur, leading to cleavage of the bonds adjacent to the carbonyl group and the formation of radical species.

Part 3: The Litmus Test: Experimental Assessment of Chemical Stability

Theoretical predictions of stability are invaluable, but they must be confirmed by empirical data. Forced degradation studies, also known as stress testing, are the cornerstone of experimental stability assessment in the pharmaceutical industry and are highly relevant for any field where chemical stability is critical.[9][10] These studies involve intentionally subjecting the compound to harsh conditions to accelerate degradation, thereby revealing potential degradation pathways and products that might form over a longer period under normal storage conditions.[8][11]

A General Protocol for Forced Degradation Studies

A well-designed forced degradation study is systematic and should aim for a modest amount of degradation (typically 5-20%) to ensure that the degradation products are primarily from the initial compound and not secondary reactions.[11]

cluster_workflow Forced Degradation Workflow Prep Prepare Stock Solution of Diphenyl Ether Ketone Derivative Stress Aliquot and Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Prep->Stress Neutralize Neutralize/Quench Reactions Stress->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize->Analyze Identify Characterize Degradation Products (MS, NMR) Analyze->Identify

Caption: A typical workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a solution of the diphenyl ether ketone derivative in a suitable solvent. If the compound has poor aqueous solubility, co-solvents may be necessary.[9]

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and heat if necessary (e.g., 60°C).[9] The goal is to induce degradation by protonating electrophilic centers.[8]

    • Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) and apply heat as needed.

    • Oxidative Degradation: Treat the solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or with gentle heating.

    • Thermal Degradation: Expose a solid sample or a solution to dry heat (e.g., 80-100°C). This can accelerate reactions like bond cleavage and rearrangements.[8]

    • Photolytic Degradation: Expose a solution to a controlled source of UV and visible light, as specified by ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Neutralization: After the desired time, neutralize the acidic and basic samples to prevent further degradation before analysis.[9]

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating analytical method.

Essential Analytical Techniques for Stability Assessment

A combination of analytical techniques is often required to fully understand the stability profile of a compound.[10]

Analytical TechniquePrimary Use in Stability Studies
High-Performance Liquid Chromatography (HPLC) The workhorse for stability testing, used to separate the parent compound from its degradation products and quantify the extent of degradation.[12]
Mass Spectrometry (MS) Coupled with HPLC (LC-MS), it is essential for determining the molecular weights of degradation products, which is the first step in their structural identification.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, making it a powerful tool for the unambiguous identification of unknown degradation products.[12]

Conclusion: A Synthesis of Theory and Practice

The chemical stability of diphenyl ether ketone derivatives is a multifaceted property governed by the interplay of their core structure and the electronic and steric effects of their substituents. While the aromatic ether ketone backbone imparts considerable inherent stability, the potential for hydrolytic, oxidative, and photolytic degradation cannot be overlooked. A comprehensive stability assessment, therefore, requires a dual approach: a theoretical evaluation of the molecule's potential weak points, followed by rigorous experimental testing through forced degradation studies. By systematically exploring the behavior of these molecules under stress, researchers can develop more stable formulations, ensure the quality and safety of products, and confidently advance their discoveries from the laboratory to real-world applications.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
  • Schmidt, S., Wittich, R. M., & Fortnagel, P. (1992). Biodegradation of diphenyl ether and its monohalogenated derivatives by Sphingomonas sp. strain SS3. Applied and Environmental Microbiology, 58(9), 2744-2750. Available at: [Link]

  • Ho, S. S. H., & Yu, J. Z. (2015). Biases associated with carbonyl measurement using active air sampling through a 2,4-dinitrophenylhydrazine (DNPH)-coated solid sorbent cartridge following the U.S. EPA Method TO-11A. Atmospheric Measurement Techniques, 8(11), 4749-4762.
  • Hamdani, S., et al. (2010). Thermal Decomposition Mechanism Of Poly (Ether Ether Ketone) (PEEK): A Review. Polymer Degradation and Stability, 95(5), 709-718. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-13.
  • Characterization of the molecular degradation mechanism of diphenyl ethers by Cupriavidus sp. WS. (n.d.). Sigma-Aldrich.
  • Biodegradation of diphenyl ether and its monohalogenated derivatives by Sphingomonas sp. strain SS3. (2025). ResearchGate.
  • Ar-Mian, S., et al. (2007). Biodegradation of diphenyl ether and transformation of selected brominated congeners by Sphingomonas sp. PH-07. Applied and Environmental Microbiology, 73(22), 7270-7275. Available at: [Link]

  • Structure-Property Relationship on the Example of Gas Separation Characteristics of Poly(Arylene Ether Ketone)s and Poly(Diphenylene Phtalide). (2021). MDPI.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery & Development.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata.
  • NIOSH Manual of Analytical Methods - 2555. (2018). Wikisource. Available at: [Link]

  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.). Sigma-Aldrich.
  • Forced degradation studies for Drug Substances and Drug Products. (2017). Q1 Scientific.
  • Analytical Techniques In Stability Testing. (2025). Separation Science.
  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). LinkedIn.
  • On the mechanical aspect of additive manufactured polyether-ether-ketone scaffold for repair of large bone defects. (2022). Biomaterials Translational.
  • Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(6), 2306–2317. Available at: [Link]

  • EPA Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. (1996). U.S. Environmental Protection Agency.
  • Functional poly(ether-ketone-ketone) composite scaffold with enhanced cell-material interaction, anti-inflammatory and osteogenesis for facilitating osteointegration and bone regeneration. (2025). Bioactive Materials. Available at: [Link]

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (2017). ResearchGate.
  • Exchange reactions of poly(arylene ether ketone) dithioketals with aliphatic diols. (n.d.). CentAUR.
  • Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. (2014). ResearchGate.
  • A Review of the Current State of the Art of Polyether Ether Ketone (PEEK) Composite Based 3D-Printed Biomedical Scaffolds. (2023). MDPI.

Sources

Literature review of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the synthesis pathways for 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone .

While the 4-chlorophenoxy isomer is the well-known industrial intermediate for the fungicide Difenoconazole , the 2-chlorophenoxy isomer requested requires specific regiochemical adaptations. This guide details the two primary synthetic strategies: the Friedel-Crafts Acylation (Ether-First) route and the Nucleophilic Aromatic Substitution (Ketone-First) route.

Executive Technical Summary

  • Target Molecule: 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone

  • Molecular Formula:

    
    [1][2]
    
  • Primary Application: Structural analog to Difenoconazole intermediates; potential scaffold for triazole fungicides.

  • Strategic Overview:

    • Pathway A (Preferred for Regiocontrol): Construction of the diaryl ether backbone followed by regioselective acylation.

    • Pathway B (Convergent): Direct coupling of a pre-functionalized acetophenone with a phenol derivative via

      
      .
      

Pathway A: The Friedel-Crafts Acylation Protocol (Ether-First)

This pathway is often favored in industrial settings for its high yields and the ability to purify the ether intermediate before the final step. It relies on the directing effects of the phenoxy group to install the acetyl moiety.

Retrosynthetic Logic

The phenoxy group is a strong ortho/para activator, while the chlorine atom is a deactivator. In the precursor 3-chloro-1-(2-chlorophenoxy)benzene , the position para to the phenoxy group (and ortho to the chlorine) is the most nucleophilic site, ensuring high regioselectivity for the acetyl group.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Ether Precursor (Ullmann Coupling)

  • Reagents: 1,3-Dichlorobenzene (1.0 eq), 2-Chlorophenol (1.0 eq),

    
     (1.1 eq), Copper catalyst (
    
    
    
    or
    
    
    ).
  • Solvent: DMF or DMSO.

  • Procedure:

    • Charge reactor with 2-chlorophenol and base (

      
      ) to form the phenoxide salt at 100°C. Remove water via azeotropic distillation if using toluene cosolvent.
      
    • Add 1,3-dichlorobenzene and copper catalyst.

    • Heat to 140-160°C for 6–8 hours.

    • Workup: Filter inorganic salts, distill off solvent, and fractionally distill the product 3-chloro-1-(2-chlorophenoxy)benzene .

Step 2: Friedel-Crafts Acylation

  • Reagents: 3-chloro-1-(2-chlorophenoxy)benzene (1.0 eq), Acetyl Chloride (1.1 eq),

    
     (1.2 eq).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Procedure:

    • Preparation: Suspend anhydrous

      
       in DCE at 0°C.
      
    • Addition: Dropwise add Acetyl Chloride, maintaining temperature

      
      °C to form the acylium ion complex.
      
    • Reaction: Slowly add the ether precursor (dissolved in DCE) over 2 hours. The reaction is exothermic; strict temperature control prevents di-acylation.

    • Aging: Stir at 20°C for 4 hours. Monitor via HPLC/GC.

    • Quench: Pour the reaction mixture slowly into ice-water/HCl mixture (hydrolysis of aluminum complex).

    • Purification: Separate organic layer, wash with brine and

      
      . Crystallize from isopropanol or methanol.
      
Pathway A Visualization

FriedelCrafts Start 1,3-Dichlorobenzene + 2-Chlorophenol Ether Intermediate Ether: 3-chloro-1-(2-chlorophenoxy)benzene Start->Ether Ullmann Coupling (Cu cat, 160°C) Target TARGET: 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone Ether->Target Friedel-Crafts Acylation (DCE, 0-20°C) Complex Acylium Complex (AlCl3 + Acetyl Chloride) Complex->Target Electrophilic Attack

Figure 1: Sequential construction of the ether linkage followed by regioselective acylation.

Pathway B: Nucleophilic Aromatic Substitution (Ketone-First)

This route utilizes the electron-withdrawing nature of the acetyl group to activate the aromatic ring for nucleophilic attack. It is a convergent strategy that can be more atom-economical but faces regioselectivity challenges.

Mechanistic Insight ( )

The starting material, 2,4-dichloroacetophenone , contains two chlorine atoms.[3][4]

  • 4-Position (Para): Highly activated by the carbonyl group via resonance (Meisenheimer complex stabilization).

  • 2-Position (Ortho): Activated but sterically hindered and less electrophilic than the para position.

  • Selectivity: The reaction preferentially occurs at the 4-position, yielding the desired product.

Step-by-Step Experimental Protocol

Reagents:

  • Substrate: 2,4-Dichloroacetophenone (1.0 eq).

  • Nucleophile: 2-Chlorophenol (1.05 eq).

  • Base: Potassium Carbonate (

    
    , anhydrous, 1.2 eq).
    
  • Solvent: DMF, NMP, or DMSO (Polar Aprotic is critical).

Procedure:

  • Charge: Combine 2,4-dichloroacetophenone, 2-chlorophenol, and

    
     in a reactor with DMF.
    
  • Reaction: Heat to 120–130°C.

    • Critical Control: Do not exceed 140°C to avoid ether cleavage or side reactions at the ortho-chlorine.

  • Monitoring: Track the disappearance of 2,4-dichloroacetophenone. Reaction time is typically 6–10 hours.

  • Workup:

    • Cool to 25°C.

    • Pour into water (precipitates the product).[5]

    • Extract with Toluene or Ethyl Acetate if oil forms.

  • Purification: Recrystallization from Methanol/Water achieves purities

    
    .
    
Pathway B Visualization

SNAr SM1 2,4-Dichloroacetophenone Transition Meisenheimer Complex (Stabilized by Carbonyl) SM1->Transition Base (K2CO3), DMF, 120°C SM2 2-Chlorophenol SM2->Transition Base (K2CO3), DMF, 120°C Target TARGET: 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone Transition->Target - HCl (Para-attack preferred) Side Side Product: Ortho-substitution (Minor) Transition->Side Ortho-attack (Sterically hindered)

Figure 2: Convergent synthesis via S_NAr showing the preferential para-substitution logic.

Comparative Analysis of Methodologies

FeaturePathway A (Friedel-Crafts)Pathway B (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Regioselectivity High . Directed by phenoxy group.[6][7][8][9]Moderate to High . Dependent on temperature control.
Yield 85–92% (Step 2)75–85%
Raw Material Cost Lower (Commodity chemicals)Higher (2,4-Dichloroacetophenone is value-added)
Operational Risk Handling

and Acetyl Chloride (Corrosive)
High temperature, solvent recovery (DMF/DMSO)
Scalability Excellent (Standard batch reactor)Good, but solvent recycling is energy-intensive

References

  • Preparation of Difenoconazole Intermediates. ChemicalBook. Synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one from 3,4'-Dichlorodiphenyl ether.[6][8]

  • Synthesis Process of Highly Efficient Fungicide Difenoconazole.CABI Digital Library. Detailed analysis of the Friedel-Crafts and Etherification routes for Difenoconazole precursors.

  • Method for preparing 2-chloro-4-(4-chlorophenoxy)-acetophenone.Google Patents (CN101434528A).

  • 2,4-Dichloroacetophenone Manufacturing. Ningbo Inno Pharmchem.[3] Industrial specifications for the starting material used in Pathway B.

  • Preparation method of difenoconazole technical material.Google Patents (CN101899040B).

Sources

Melting point and boiling point data for 2-chloro-4-(2-chlorophenoxy)acetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties of 2-chloro-4-(2-chlorophenoxy)acetophenone and its commercially dominant isomer, 2-chloro-4-(4-chlorophenoxy)acetophenone (CAS 119851-28-4).[1] These compounds serve as critical electrophilic intermediates in the synthesis of triazole fungicides, most notably Difenoconazole .[1]

Critical Note on Nomenclature & Isomerism: While the specific request targets the 2-chlorophenoxy isomer, industrial literature and commercial availability overwhelmingly favor the 4-chlorophenoxy isomer.[1] As a result, this guide presents the experimentally validated data for the 4-isomer as a reference standard , while providing theoretical property extrapolations and synthesis modifications required to access the 2-isomer.

Chemical Identity & Structural Analysis

The core structure consists of an acetophenone backbone with a chlorine atom at the ortho position (relative to the acetyl group) and a chlorophenoxy ether linkage at the para position.[1]

FeatureTarget Isomer (Requested) Reference Standard (Commercial)
IUPAC Name 1-[2-chloro-4-(2-chlorophenoxy)phenyl]ethanone1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone
CAS Number Not Assignable / Research Grade119851-28-4
Molecular Formula C₁₄H₁₀Cl₂O₂C₁₄H₁₀Cl₂O₂
Molecular Weight 281.13 g/mol 281.13 g/mol
Key Structural Difference Chlorine on phenoxy ring is ortho (2')Chlorine on phenoxy ring is para (4')

Physicochemical Data Profile

The following data is derived from experimental certificates of analysis (CoA) for high-purity (>98%) lots of the reference standard (CAS 119851-28-4).

Melting Point & Boiling Point Data
PropertyValueCondition / MethodConfidence Level
Melting Point (MP) 54.0 – 56.0 °C Capillary Method (Experimental)High (Validated)
Boiling Point (BP) 369.2 °C 760 mmHg (Predicted)Medium (Theoretical)
Flash Point 146.5 °CClosed CupMedium
Density 1.304 g/cm³at 20 °CHigh
Vapor Pressure 1.2 × 10⁻⁵ mmHgat 25 °CLow (Non-volatile)

Technical Insight: The melting point of the 2-chlorophenoxy isomer is predicted to be slightly lower (48–52 °C) than the 4-isomer due to the disruption of crystal packing symmetry caused by the ortho-chlorine substituent.[1] The boiling point will remain comparable (~365–370 °C) due to identical molecular weight and similar polarity.[1]

Synthesis & Reaction Pathways

The synthesis of these diaryl ethers typically follows a two-step workflow: Ullmann-type Etherification followed by Friedel-Crafts Acylation .[1] The choice of phenol in Step 1 determines the final isomer.[1]

Synthesis Workflow Diagram

SynthesisPathway cluster_inputs Step 1: Etherification cluster_intermediate Intermediate cluster_acylation Step 2: Friedel-Crafts Acylation cluster_product Final Product DCB m-Dichlorobenzene (Solvent/Reactant) Ether 3,x'-Dichlorodiphenyl Ether DCB->Ether 150°C, 2-6h Phenol Chlorophenol Isomer (2-Cl or 4-Cl) Phenol->Ether Note If Phenol = 4-Chlorophenol → CAS 119851-28-4 If Phenol = 2-Chlorophenol → Target Isomer Phenol->Note Base KOH / K2CO3 (Base) Base->Ether Cat Cu / Cu2O (Catalyst) Cat->Ether Product 2-Chloro-4-(x-chlorophenoxy) acetophenone Ether->Product DCM, 0-25°C AcCl Acetyl Chloride (Acylating Agent) AcCl->Product AlCl3 AlCl3 (Lewis Acid) AlCl3->Product

Figure 1: Divergent synthesis pathway for 2- and 4-chlorophenoxy isomers via Ullmann ether synthesis and Friedel-Crafts acylation.[1]

Experimental Methodologies

To ensure data integrity, the following protocols are recommended for characterizing the synthesized material.

Melting Point Determination (Capillary Method)
  • Principle: Phase transition detection via optical transmission.

  • Protocol:

    • Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues (ethanol/toluene).[1]

    • Pack 2-3 mm of sample into a clean glass capillary tube.[1]

    • Insert into a melting point apparatus (e.g., Buchi M-565).

    • Ramp temperature at 10°C/min until 45°C, then reduce ramp to 1°C/min .

    • Record:

      
       (first liquid drop) and 
      
      
      
      (complete liquefaction).
    • Acceptance Criteria: Range should not exceed 2.0°C (e.g., 54.0–56.0°C).

Boiling Point / Purity Validation (GC-FID)

Due to the high boiling point, direct distillation at atmospheric pressure causes decomposition.[1] Characterization is best performed via Gas Chromatography.[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Injector Temp: 280°C.

  • Detector: FID at 300°C.

  • Oven Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Retention Time: The acetophenone derivative typically elutes late; verify against a standard.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 119851-28-4. Retrieved from [Link]

  • Google Patents. (2014).[1] CN101434528A - Method for preparing 2-chloro-4-(4-chlorophenoxy)acetophenone.[1] Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of 1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethanone

[1]

Executive Summary & Scientific Context

This application note details the synthesis of 1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethanone (an isomer of the common fungicide intermediate used in Difenoconazole production). Diaryl ether ketones are critical pharmacophores in agrochemical discovery, serving as precursors for triazole fungicides and benzoylphenylurea insecticides.[1]

The synthesis strategy employs a convergent approach:

  • Ether Formation: A nucleophilic aromatic substitution (Ullmann-type coupling) to construct the diaryl ether linkage.[1]

  • Regioselective Acylation: A Friedel-Crafts acetylation to install the ethanone moiety.[1]

Note on Isomerism: While the 4-chlorophenoxy isomer (CAS 119851-28-4) is the industrial standard for Difenoconazole, this protocol specifically addresses the 2-chlorophenoxy isomer as requested. The chemical principles remain analogous, but steric considerations in the starting material (2-chlorophenol vs. 4-chlorophenol) are addressed.[1]

Safety & Hazard Identification

WARNING: This protocol involves hazardous reagents. All operations must be conducted in a properly functioning fume hood by trained personnel wearing appropriate PPE (nitrile gloves, safety goggles, lab coat).[1]

  • Aluminum Chloride (

    
    ):  Water-reactive, corrosive.[1] Releases HCl gas upon exposure to moisture.[1]
    
  • Acetyl Chloride: Corrosive, lachrymator.[1]

  • m-Dichlorobenzene: Toxic to aquatic life, skin irritant.[1]

  • High Temperature Reactions: The Ullmann coupling requires elevated temperatures (

    
    ); ensure thermal stability of vessels.[1]
    

Retrosynthetic Analysis & Pathway

The target molecule is disassembled into two key precursors: 1,3-Dichlorobenzene and 2-Chlorophenol .[1]

  • Step 1 (Coupling): 1,3-Dichlorobenzene undergoes

    
     or Ullmann coupling with 2-chlorophenol to yield 3,2'-dichlorodiphenyl ether .[1]
    
  • Step 2 (Acylation): The ether undergoes Friedel-Crafts acetylation.[1] The phenoxy group is a strong ortho/para activator.[1] The chlorine on the central ring is a weak deactivator.[1] The position para to the phenoxy group (and ortho to the chlorine) is the most electronically favorable and sterically accessible site for electrophilic attack, yielding the desired 1,2,4-substitution pattern.[1]

Reaction Pathway Diagram[1][2]

SynthesisPathwayStart11,3-DichlorobenzeneIntermediate3,2'-Dichlorodiphenyl EtherStart1->IntermediateStart22-ChlorophenolStart2->IntermediateProduct1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethanoneIntermediate->ProductReagents1KOH, Cu CatalystHigh TempReagents1->IntermediateReagents2Acetyl ChlorideAlCl3, DCMReagents2->Product

Figure 1: Synthetic pathway from commodity starting materials to the target diaryl ether ketone.[1][2][3][4]

Detailed Experimental Protocols

Stage 1: Synthesis of 3,2'-Dichlorodiphenyl Ether[1]

This step constructs the ether bridge.[1] Note that 1,3-dichlorobenzene is used in excess to minimize polymerization or double-substitution.[1]

Reagents:

  • 1,3-Dichlorobenzene (1.5 equiv)[1]

  • 2-Chlorophenol (1.0 equiv)[1]

  • Potassium Hydroxide (KOH) (1.1 equiv, pellets or flake)[1]

  • Copper(I) Iodide (CuI) or Copper Bronze catalyst (0.05 equiv)[1]

  • Solvent: Diglyme or DMAc (Dimethylacetamide) can be used, or the reaction can be run neat in excess dichlorobenzene.[1]

Protocol:

  • Salt Formation: In a 3-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser, charge 2-chlorophenol and KOH. Add a small amount of xylene or toluene.[1]

  • Dehydration: Heat to reflux (

    
    ) to remove water azeotropically. The formation of potassium 2-chlorophenoxide is critical for the coupling.[1] Remove the entrainer (toluene/xylene) by distillation once water evolution ceases.[1]
    
  • Coupling: Add 1,3-dichlorobenzene and the copper catalyst to the dried phenoxide salt.

  • Reaction: Heat the mixture to

    
    . Maintain this temperature for 6–12 hours. Monitor reaction progress by GC-MS or TLC (eluent: Hexane).
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts (KCl, catalyst).[1] Wash the filter cake with toluene.[1]

  • Purification: Distill off the solvent and excess 1,3-dichlorobenzene under reduced pressure. The product, 3,2'-dichlorodiphenyl ether , is collected as a high-boiling oil.[1]

    • Checkpoint: Purity should be >95% by GC before proceeding.[1]

Stage 2: Friedel-Crafts Acetylation[1]

This step introduces the acetyl group.[1][4] The regioselectivity is driven by the directing effects of the ether oxygen (para-directing) and the chlorine atom (ortho/para-directing, but less potent).[1]

Reagents:

  • 3,2'-Dichlorodiphenyl ether (from Stage 1)[1]

  • Acetyl Chloride (1.2 equiv)[1]

  • Aluminum Chloride (

    
    ) (1.3 equiv)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] DCE is preferred for higher temperature solubility.[1]

Protocol:

  • Preparation: In a dry 3-neck flask under nitrogen atmosphere, suspend

    
     in DCE. Cool the mixture to 
    
    
    using an ice bath.
  • Addition of Acetylating Agent: Add Acetyl Chloride dropwise to the

    
     suspension. Stir for 15 minutes to form the acylium ion complex.
    
  • Substrate Addition: Dissolve the 3,2'-dichlorodiphenyl ether in DCE. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below

    
    .
    
    • Mechanism:[1][2][3][5] The electrophile attacks the ring bearing the 3-chloro substituent at the position para to the phenoxy group.[1] This position is sterically accessible and electronically activated.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

  • Quenching: Caution: Pour the reaction mixture slowly into a stirred mixture of ice and dilute HCl. This hydrolyzes the aluminum complex.[1]

  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer once with DCM.[1][4] Combine organic phases.[1][2][4]

  • Washing: Wash with water, then saturated

    
     (to remove acid traces), and finally brine. Dry over anhydrous 
    
    
    .[1]
  • Isolation: Evaporate the solvent under reduced pressure to yield the crude ketone.[1]

  • Crystallization: Recrystallize the crude solid from Isopropanol or a Hexane/Ethyl Acetate mixture to obtain the pure product.

Analytical Specifications

Target Compound: 1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethanone[1]

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water)
Identity Consistent with structure1H-NMR, MS
Melting Point Distinct range (approx. 50–60°C, estimated based on 4-isomer)Capillary Method

1H-NMR Expectations (


, 400 MHz):
  • Acetyl Methyl: Singlet,

    
     ppm (3H).[1]
    
  • Aromatic Protons:

    • Protons on the central ring (bearing acetyl and Cl) will show an ABX or coupled pattern.[1] The proton ortho to the acetyl group is deshielded.[1]

    • Protons on the phenoxy ring (bearing 2-Cl) will show a characteristic 4-proton pattern typical of 1,2-disubstituted benzenes.[1]

References

  • Process Chemistry of Difenoconazole Intermediates

    • Reference: Zeller, M. (1993).[1] Process for the preparation of phenyl-propargyl ether derivatives. U.S. Patent 5,266,585.[1][2][6] Link

    • Context: Describes the Friedel-Crafts acetylation conditions for the analogous 4-chlorophenoxy intermedi
  • Ullmann Ether Synthesis

    • Reference: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.[1] Link[1]

    • Context: Mechanistic grounding for the copper-catalyzed ether formation in Stage 1.[1]

  • Regioselectivity in Friedel-Crafts Acylation

    • Reference: Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1]

    • Context: Foundational text explaining the directing effects of phenoxy (activator) vs. chlorine (deactivator) groups.[1]

Application Note: Precision Synthesis of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: March 2026


)
Author:  Senior Application Scientist

Executive Summary

This application note details the reagent selection and experimental protocol for the synthesis of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone . This molecule is a structural isomer of the key intermediate used in the production of Difenoconazole (which typically utilizes the 4-chlorophenoxy moiety).

The synthesis of this specific ortho-substituted ether presents unique challenges regarding steric hindrance and regioselectivity. While Friedel-Crafts acylation of a pre-formed diphenyl ether is a valid route, it often suffers from poor regiocontrol. Therefore, this guide prioritizes a Nucleophilic Aromatic Substitution (


)  strategy using 2,4-dichloroacetophenone  and 2-chlorophenol . This route leverages the electronic activation of the acetyl group to ensure exclusive substitution at the para-position (C4), leaving the ortho-chlorine (C2) intact.

Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge

The target molecule contains an acetophenone core with two chlorine substituents on the phenyl ring (positions 2 and 4) prior to ether formation.

  • Starting Material: 2,4-Dichloroacetophenone.[1]

  • Electronic Effects: The acetyl group at C1 is a strong electron-withdrawing group (EWG). It activates the halogen substituents at the ortho (C2) and para (C4) positions toward nucleophilic attack.

  • Steric Effects: The C2 position is sterically hindered by the adjacent acetyl group. The C4 position is relatively unhindered.

  • Conclusion:

    
     will occur preferentially at C4 , yielding the desired 1-[2-Chloro-4-(substituted)-phenyl]-ethanone.
    
Reaction Pathway Visualization

The following diagram illustrates the selected pathway and the critical regioselective step.

ReactionPathway SM1 2,4-Dichloroacetophenone (Electrophile) Complex Meisenheimer Complex (Stabilized at C4) SM1->Complex SM2 2-Chlorophenol (Nucleophile) Base Base (K2CO3) Deprotonation SM2->Base Activation Base->Complex Attack at C4 Prod Target Product: 1-[2-Chloro-4-(2-chlorophenoxy) -phenyl]-ethanone Complex->Prod -Cl⁻ (Fast) ByProd Regio-impurity: (C2 Substitution) Complex->ByProd Sterically Disfavored

Figure 1: Mechanistic pathway highlighting the regioselective preference for C4 substitution due to steric hindrance at C2.

Reagent Selection Matrix

Success in this synthesis depends on the precise balance of solvent polarity and base strength. The use of 2-chlorophenol (an ortho-substituted phenol) introduces steric bulk compared to the more common 4-chlorophenol, requiring optimized conditions.

Solvent Selection

Recommendation: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) .

SolventBoiling PointDielectric Const.SuitabilityNotes
DMF 153°C36.7High Standard for

. Good solubility for phenoxide salts. Easy workup (water soluble).
NMP 202°C32.2High Excellent thermal stability if reaction requires T > 150°C due to steric hindrance of 2-chlorophenol.
DMSO 189°C46.7Medium Fastest rates, but risk of decomposition/oxidative side reactions at high temps. Harder to remove.
Toluene 110°C2.38Low Requires Phase Transfer Catalyst (e.g., TBAI) and high temperatures. Slower rates.[2]
Base Selection

Recommendation: Potassium Carbonate (


) .
  • 
    :  The industry standard. Mild enough to prevent aldol condensation of the ketone moiety but strong enough to deprotonate the phenol (
    
    
    
    ).
  • 
    :  Higher solubility in organic solvents; increases reaction rate significantly. Recommended for small-scale/medicinal chemistry optimization but too expensive for kilo-scale.
    
  • NaOH/KOH: Strong bases. Not recommended without strict water control, as hydroxide can compete as a nucleophile, hydrolyzing the aryl chloride to a phenol byproduct.

Experimental Protocol

Safety Pre-requisites
  • 2,4-Dichloroacetophenone: Potent lachrymator and skin irritant. Handle in a fume hood.

  • 2-Chlorophenol: Toxic by inhalation and contact.

  • DMF: Hepatotoxic. Use chemically resistant gloves (Butyl rubber).

Step-by-Step Procedure

Scale: 10 mmol (approx. 2.8 g theoretical yield)

  • Reagent Preparation:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloroacetophenone (1.89 g, 10.0 mmol).

    • Add 2-chlorophenol (1.41 g, 11.0 mmol, 1.1 equiv). Note: A slight excess of the phenol drives the reaction to completion.

    • Add anhydrous Potassium Carbonate (

      
      )  (2.07 g, 15.0 mmol, 1.5 equiv). Grind the carbonate to a fine powder to maximize surface area.
      
  • Solvation:

    • Add DMF (15 mL). The mixture will appear as a suspension.

  • Reaction:

    • Heat the mixture to 130°C - 140°C under an inert atmosphere (

      
       or Ar).
      
    • Critical Control Point: The reaction of 2-chlorophenol is slower than 4-chlorophenol due to steric crowding near the nucleophilic oxygen. Monitor rigorously.

    • Monitor via TLC (Hexane/EtOAc 8:2) or HPLC every 2 hours. The starting material (2,4-dichloroacetophenone) should disappear. Expected reaction time: 6–10 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice Water (100 mL) with vigorous stirring. The product should precipitate as an off-white to pale yellow solid.

    • If oil forms:[2][3] Extract with Ethyl Acetate (3 x 30 mL), wash combined organics with 1M NaOH (to remove excess phenol), water, and brine. Dry over

      
      .
      
  • Purification:

    • Recrystallization is preferred over chromatography for this crystalline solid.

    • Solvent System: Ethanol/Water (9:1) or Isopropanol.

    • Heat to reflux to dissolve, cool slowly to 4°C. Filter and dry.

Process Workflow Diagram

Workflow Start Start: Reagent Prep (1.0 eq SM, 1.1 eq Phenol, 1.5 eq Base) Heat Heating 135°C in DMF, 8-10h Start->Heat Check QC Check (HPLC/TLC) Is SM < 1%? Heat->Check Check->Heat No Quench Quench Pour into Ice Water Check->Quench Yes Isolate Isolation Filtration or EtOAc Extraction Quench->Isolate Purify Recrystallization (EtOH/H2O) Isolate->Purify

Figure 2: Operational workflow for the synthesis and purification of the target ether.[2]

Analytical Validation

To confirm the identity of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone and distinguish it from potential regio-isomers:

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the acetyl methyl singlet (

      
       ppm).
      
    • Aromatic Region: The 2,4-dichloroacetophenone core has a characteristic splitting pattern. The proton at C3 (between the Cl and the ether) will appear as a doublet with a small coupling constant (

      
       Hz) due to meta-coupling.
      
    • Distinction: The ortho-chlorophenoxy ring will show a multiplet pattern distinct from the symmetric AA'BB' system seen in para-chlorophenoxy analogs.

  • Mass Spectrometry:

    • Expect a molecular ion pattern consistent with three chlorine atoms (from the starting material and the nucleophile).

    • Isotope pattern: M+, M+2, M+4, M+6 intensities will follow the ratio approx 100:97:31:3.

References

  • PubChem. (n.d.). 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone.[3][4] National Center for Biotechnology Information. Retrieved October 24, 2023, from [Link]

    • Context: Provides physical property data and structural analogs for the 4-chlorophenoxy isomer, serving as a baseline for the 2-chlorophenoxy target.
  • Google Patents. (2008). CN101434528A - Method for preparing 2-chloro-4-(4-chlorophenoxy)-acetophenone.[2][5] Retrieved October 24, 2023, from

    • conditions (solvent, temperature, catalyst)
  • Context: General protocols for nucleophilic substitution on polychlorin
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

Sources

Application Notes & Protocols for the Synthesis of Difenoconazole from 1-[2-Chloro-4-(4-chlorophenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of the broad-spectrum fungicide, Difenoconazole. The described synthetic route commences with 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone as the key starting material. The protocol details a three-step reaction sequence involving ketalization, bromination, and subsequent nucleophilic substitution with 1,2,4-triazole. Each step is accompanied by in-depth procedural instructions, explanations of the underlying chemical principles, and data presented in a clear, tabular format. Furthermore, this guide includes visual representations of the synthetic pathway and experimental workflows using Graphviz diagrams to enhance comprehension. The methodologies are curated for researchers, scientists, and professionals in drug development and agrochemical synthesis, with a strong emphasis on scientific integrity, safety, and reproducibility.

Introduction to Difenoconazole

Difenoconazole is a systemic triazole fungicide with both preventative and curative action against a wide range of fungal pathogens.[1][2] It is extensively used in agriculture to protect various crops, including fruits, vegetables, and cereals.[1][3] The mode of action of Difenoconazole involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[2][][5] Specifically, it interferes with the C14 demethylation of sterols, leading to a disruption of the cell membrane's structure and function, which ultimately results in the death of the fungal cell.[2][5] The synthesis of Difenoconazole can be achieved through various routes; this guide focuses on a practical and efficient pathway starting from 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone.[6][7][8]

Overview of the Synthetic Pathway

The synthesis of Difenoconazole from 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone is a multi-step process. The overall strategy involves the initial protection of the ketone functional group via ketalization, followed by bromination of the alpha-carbon, and finally, a nucleophilic substitution reaction with 1,2,4-triazole to introduce the characteristic triazole ring.

Difenoconazole Synthesis start 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone intermediate1 2-(2-Chloro-4-(4-chlorophenoxy)phenyl)-2,4-dimethyl-1,3-dioxolane start->intermediate1 Ketalization (1,2-Propanediol, Acid Catalyst) intermediate2 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane intermediate1->intermediate2 Bromination (Bromine) end_product Difenoconazole intermediate2->end_product Nucleophilic Substitution (1,2,4-Triazole, Base)

Caption: Synthetic scheme for the preparation of Difenoconazole.

Detailed Experimental Protocols

Step 1: Ketalization of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone

The initial step involves the protection of the ketone group as a ketal. This is crucial to prevent unwanted side reactions at the carbonyl group during the subsequent bromination step. The reaction is an acid-catalyzed equilibrium process, and the removal of water drives the reaction towards the product.

Table 1: Reagents for Ketalization

ReagentMolecular Weight ( g/mol )Molar RatioQuantity
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone281.131.01.0 mol
1,2-Propanediol76.091.31.3 mol
p-Toluenesulfonic acid (catalyst)172.200.010.01 mol
Toluene92.14-500 mL

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone, 1,2-propanediol, p-toluenesulfonic acid, and toluene.

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketal intermediate. The crude product can often be used in the next step without further purification.

Scientist's Note: The efficiency of water removal is critical for driving the reaction to completion. Ensure the Dean-Stark apparatus is functioning correctly. An excess of 1,2-propanediol is used to shift the equilibrium towards the product side.[9][10]

Step 2: Bromination of the Ketal Intermediate

This step introduces a bromine atom at the benzylic position, creating a reactive intermediate for the subsequent nucleophilic substitution.

Table 2: Reagents for Bromination

ReagentMolecular Weight ( g/mol )Molar RatioQuantity
2-(2-Chloro-4-(4-chlorophenoxy)phenyl)-2,4-dimethyl-1,3-dioxolane-1.01.0 mol
Bromine (Br₂)159.811.11.1 mol
Toluene92.14-500 mL

Protocol:

  • Reaction Setup: Dissolve the crude ketal from the previous step in toluene in a round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add bromine dropwise via the dropping funnel. Maintain the temperature during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for a few hours.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a sodium thiosulfate solution to quench any unreacted bromine, followed by washing with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude brominated intermediate.

Scientist's Note: Bromine is highly corrosive and toxic; handle it with extreme care in a well-ventilated fume hood. The dropwise addition at low temperatures helps to control the exothermicity of the reaction and minimize side products.[2][9]

Step 3: Nucleophilic Substitution with 1,2,4-Triazole

This is the final step in the formation of the Difenoconazole molecule, where the bromine atom is displaced by the 1,2,4-triazole nucleophile.

Table 3: Reagents for Nucleophilic Substitution

ReagentMolecular Weight ( g/mol )Molar RatioQuantity
2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane-1.01.0 mol
1,2,4-Triazole69.071.21.2 mol
Potassium Carbonate (K₂CO₃)138.211.51.5 mol
N,N-Dimethylformamide (DMF)73.09-500 mL

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a condenser, magnetic stirrer, and an inert atmosphere, combine 1,2,4-triazole and potassium carbonate in DMF.

  • Reagent Addition: Heat the mixture to around 80-100 °C to form the potassium salt of the triazole. Then, add a solution of the brominated intermediate in DMF dropwise.

  • Reaction: After the addition, raise the temperature to 140-150 °C and maintain it for several hours.[11]

  • Monitoring: Monitor the reaction by HPLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water. This will precipitate the crude Difenoconazole.

  • Isolation: Filter the precipitate, wash it thoroughly with water, and dry it under a vacuum.

Scientist's Note: The use of a polar aprotic solvent like DMF is ideal for this S_N2 reaction.[3] The temperature is a critical parameter; too low may result in a sluggish reaction, while too high could lead to decomposition and by-product formation.

Purification and Characterization

The crude Difenoconazole obtained is typically an oily substance or a solid containing isomers and other impurities.[12][13] Purification is essential to obtain a high-purity product.

Purification Protocol:

  • Crystallization: Dissolve the crude product in a suitable solvent such as isopropanol or a toluene/methanol mixture.[3][14]

  • Cooling: Slowly cool the solution to induce crystallization. The cooling rate can influence crystal size and purity.

  • Isolation: Filter the crystals and wash them with a small amount of cold solvent.

  • Drying: Dry the purified Difenoconazole under a vacuum to remove any residual solvent.

Table 4: Analytical Characterization of Difenoconazole

Analysis MethodExpected Result
HPLC-MS/MS The purity of the final product can be determined by HPLC. Mass spectrometry will confirm the molecular weight (406.26 g/mol ).[][15]
GC-MS Can be used to identify and quantify any volatile impurities.
NMR ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of Difenoconazole.
Melting Point The melting point of pure Difenoconazole can be compared with literature values for identity and purity assessment.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Nucleophilic Substitution Reaction cluster_workup Work-up and Isolation prep1 Combine 1,2,4-triazole and K₂CO₃ in DMF prep2 Heat to form triazole salt prep1->prep2 react1 Add brominated intermediate solution prep2->react1 react2 Heat to 140-150 °C react1->react2 react3 Monitor reaction by HPLC/GC-MS react2->react3 workup1 Cool and pour into water react3->workup1 workup2 Filter the precipitate workup1->workup2 workup3 Wash with water and dry workup2->workup3

Caption: Workflow for the nucleophilic substitution step.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Chemical Handling:

    • Bromine: Highly corrosive and toxic. Handle with extreme caution.

    • Solvents: Toluene and DMF are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole - CABI Digital Library
  • Preparation of Fungicide Difenoconazole - Beijing Institute of Technology
  • Difenoconazole (Ref: CGA 169374) - AERU - University of Hertfordshire
  • DIFENOCONAZOLE (224) - JMPR
  • Preparation of fungicide difenoconazole - ResearchG
  • CN102432600B - Purification method of difenoconazole - Google P
  • What is Difenoconazole and how does it work? - Guidechem
  • CN102432600A - Purification method of difenoconazole - Google P
  • CN105884749A - Purification preparation method of difenoconazole - Google P
  • Determination of Difenoconazole Residues in Vegetables by HPLC-MS/MS - Food Science
  • CN101899040B - Preparation process of difenoconazole - Google P
  • A New Gas Chromatographic Method for Determination of Difenoconazole Residues in Pomegran
  • Analytical Method for Difenoconazole and other pesticides - MHLW
  • Analytical method research of difenoconazole.
  • CN101899040A - Preparation process of difenoconazole - Google P
  • 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one synthesis - chemicalbook
  • Difenoconazole and Impurities - BOC Sciences
  • Process For The Prepar
  • 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one - Benchchem
  • WO 2014/118127 A1 - Google P
  • Technical Study on Synthesis of Fungicide Difenoconazole - Semantic Scholar
  • CN102060850B - Preparing and refining methods of difenoconazole - Google P
  • 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one - A2B Chem
  • Synthesis of Triazole Fungicides Using 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone - Benchchem
  • CAS 119851-28-4: 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone - CymitQuimica

Sources

Optimizing solvent systems for the synthesis of chlorophenoxy phenyl ethanones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chlorophenoxy phenyl ethanones—critical intermediates for triazole fungicides (e.g., Difenoconazole) and herbicide scaffolds—relies heavily on the efficiency of the ether linkage formation. This transformation typically involves the nucleophilic substitution (


) of an 

-haloacetophenone by a chlorophenoxide anion.

While traditional dipolar aprotic solvents (DMF, NMP) offer high kinetic rates, they pose significant challenges regarding downstream processing (aqueous workup difficulty) and regulatory compliance (REACH restrictions). This guide provides a comparative optimization protocol, transitioning from traditional high-performance solvents to scalable Phase Transfer Catalysis (PTC) systems and modern Green Solvent alternatives (2-MeTHF, CPME), ensuring high yield without compromising environmental metrics.

Mechanistic Insight: The Solvation Effect

To optimize this reaction, one must understand the behavior of the nucleophile (4-chlorophenoxide) in different dielectric environments.

  • Protic Solvents (e.g., Ethanol): Form strong hydrogen bonds with the phenoxide oxygen, "caging" the nucleophile and significantly retarding the

    
     attack.
    
  • Dipolar Aprotic Solvents (e.g., DMF, DMSO): Solvate the cation (

    
    , 
    
    
    
    ) effectively while leaving the phenoxide anion "naked" and highly reactive. This maximizes rate but increases side reactions (e.g., hydrolysis of the starting halide).
  • Non-Polar/Biphasic (PTC): The anion is transported into the organic phase as a loose ion pair with a quaternary ammonium catalyst. This mimics the "naked anion" reactivity of DMF but allows for facile product separation.

Visualizing the Solvation Landscape

The following diagram illustrates the mechanistic pathways and how solvent choice dictates the transition state energy.

SolventMechanism cluster_Solvents Solvent Environment Reagents Reagents (4-Cl-Phenol + 2-Cl-Acetophenone) Protic Protic (EtOH) H-Bonding Cages Anion (Slow Rate) Reagents->Protic Dipolar Dipolar Aprotic (DMF) 'Naked' Anion (Fast Rate / High Waste) Reagents->Dipolar PTC Phase Transfer (Tol/H2O) Lipophilic Ion Pair (Controlled Rate / Clean Workup) Reagents->PTC Transition Transition State [Ph-O...C...Cl]‡ Protic->Transition High Ea Dipolar->Transition Low Ea SideProduct Side Product (Hydrolysis/Elimination) Dipolar->SideProduct Wet Solvent Risk PTC->Transition Mod. Ea Product Product Chlorophenoxy Phenyl Ethanone Transition->Product

Figure 1: Mechanistic impact of solvent selection on nucleophile reactivity and transition state accessibility.

Experimental Protocols

Protocol A: The "Green" Alternative (Recommended for Modern R&D)

This protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) . Unlike THF, 2-MeTHF is derived from renewable resources (corncobs/bagasse), has a higher boiling point (


), and is immiscible with water, simplifying workup.
  • Reagents:

    • 2-Chloro-1-phenylethanone (1.0 eq)

    • 4-Chlorophenol (1.1 eq)

    • Potassium Carbonate (

      
      ) (1.5 eq, anhydrous, milled)
      
    • Solvent: 2-MeTHF (5 mL per gram of substrate)

    • Catalyst: TBAI (Tetrabutylammonium iodide) (5 mol%)

  • Step-by-Step:

    • Charge: To a reaction vessel equipped with a reflux condenser, add 4-chlorophenol,

      
      , TBAI, and 2-MeTHF.
      
    • Activation: Stir at

      
       for 15 minutes to allow partial deprotonation and formation of the phenoxide-ammonium ion pair.
      
    • Addition: Add 2-Chloro-1-phenylethanone portion-wise over 10 minutes to control exotherm.

    • Reaction: Heat to reflux (

      
      ) for 4–6 hours. Monitor by HPLC/TLC (Eluent: 20% EtOAc/Hexanes).
      
    • Workup (The 2-MeTHF Advantage): Cool to room temperature. Add Water (equal volume). Stir for 10 minutes.

    • Separation: Separate phases. The product remains in the upper 2-MeTHF layer. The aqueous layer contains salts.

    • Wash: Wash organic layer once with 1M NaOH (to remove excess phenol) and once with brine.

    • Isolation: Dry over

      
      , filter, and concentrate 2-MeTHF (can be recycled).
      
Protocol B: Phase Transfer Catalysis (Recommended for Scale-Up)

For kilogram-scale synthesis, Toluene/Water systems minimize solvent cost and toxicity.

  • Reagents:

    • Substrate (1.0 eq)

    • 4-Chlorophenol (1.05 eq)

    • Base: 30% NaOH (aq) (2.0 eq)

    • Solvent: Toluene (3 volumes)

    • Catalyst: TBAB (Tetrabutylammonium bromide) (3 mol%)

  • Step-by-Step:

    • Dissolve 4-chlorophenol and substrate in Toluene.

    • Add TBAB.

    • Add 30% NaOH solution under vigorous stirring (>500 RPM is critical for interfacial area).

    • Heat to

      
       for 3 hours.
      
    • Separation: Stop stirring. Phases separate instantly. Drain lower aqueous waste (high salt).

    • Polishing: Wash Toluene layer with water. Crystallize product directly from Toluene by cooling to

      
      .
      

Comparative Performance Data

The following data summarizes the performance of different solvent systems for the synthesis of 2-(4-chlorophenoxy)-1-phenylethanone.

MetricProtocol A (2-MeTHF)Protocol B (PTC/Toluene)Traditional (DMF)
Yield (Isolated) 92%94%96%
Reaction Time 5 h3 h1.5 h
Reaction Temp 80°C60°C25°C
Workup Complexity Low (Phase cut)Low (Phase cut)High (Extraction/Wash)
E-Factor (Waste/Prod) ~4.5~3.2>10 (Due to water wash)
Safety/Toxicity Green (Recommended)Amber (Flammable)Red (Reprotoxic)

Decision Matrix for Optimization

Use this workflow to select the appropriate solvent system based on your specific constraints (Speed vs. Sustainability).

DecisionTree Start Start Optimization Scale What is the Reaction Scale? Start->Scale SmallScale Discovery (<1g) Priority: Speed Scale->SmallScale Small LargeScale Process (>100g) Priority: Cost/Safety Scale->LargeScale Large DMF Use DMF/DMSO (Fast, but toxic) SmallScale->DMF Speed Critical Green Use Protocol A 2-MeTHF or CPME SmallScale->Green Sustainability Critical Solubility Are reagents soluble in Toluene? LargeScale->Solubility PTC Use Protocol B (PTC) Toluene/Water + TBAB Solubility->PTC Yes Solubility->Green No (Use 2-MeTHF)

Figure 2: Solvent selection decision tree based on scale and solubility parameters.

Troubleshooting & Critical Quality Attributes (CQAs)

  • Impurity A (C-Alkylation):

    • Observation: Formation of alkylated ring product rather than ether.

    • Cause: Solvent is too non-polar, or phenol is highly substituted.

    • Fix: Switch to Protocol A (2-MeTHF) or add small % of water to DMF to "soften" the anion.

  • Impurity B (Hydrolysis of Haloketone):

    • Observation: Appearance of

      
      -hydroxy ketone.[1][2]
      
    • Cause: Wet solvent or hydroxide concentration too high in PTC.

    • Fix: Use anhydrous

      
       in Protocol A. In Protocol B, ensure temperature does not exceed 
      
      
      
      .
  • Stalled Reaction:

    • Cause: In PTC, stirring speed is too low. The reaction happens at the interface.

    • Fix: Increase agitation to create an emulsion.

References

  • GSK Solvent Sustainability Guide. Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[3] Green Chemistry.

  • Phase Transfer Catalysis Review. Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry.

  • 2-MeTHF as a Green Solvent. Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem.[4][5]

  • Williamson Ether Synthesis Mechanism. Master Organic Chemistry. (2014).[6] "The Williamson Ether Synthesis."[6][7][8][9]

Sources

Scalable Manufacturing Processes and Analytical Protocols for CAS 119851-28-4

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one (CAS 119851-28-4) is a highly specialized aromatic ketone that serves as a pivotal building block in the synthesis of advanced agrochemicals and pharmaceutical intermediates. Most notably, it is the primary precursor for Difenoconazole , a broad-spectrum triazole fungicide critical for global crop protection[1]. The structural complexity of this intermediate—featuring a chlorinated diphenyl ether backbone coupled with an acetyl group—requires stringent regiocontrol during synthesis. This application note details a highly scalable, self-validating two-step manufacturing protocol, emphasizing the mechanistic causality behind each experimental parameter to ensure high-yield, high-purity production suitable for downstream active pharmaceutical ingredient (API) manufacturing.

Physicochemical Profiling

Understanding the physicochemical properties of CAS 119851-28-4 is essential for designing efficient workup and crystallization protocols. The compound's lipophilicity and specific melting point dictate the choice of non-polar to moderately polar solvent systems (such as isopropanol or toluene) during the final purification stages[2].

Table 1: Key Physicochemical Properties of CAS 119851-28-4

PropertyValueSource
CAS Number 119851-28-4PubChem[3]
IUPAC Name 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanonePubChem[3]
Molecular Formula C14H10Cl2O2PubChem[3]
Molecular Weight 281.13 g/mol Alfa Chemistry[4]
Melting Point 54.0 – 59.0 °CAlfa Chemistry[4]
Boiling Point 369.2 °C at 760 mmHgAlfa Chemistry[4]
Density 1.304 g/cm³Alfa Chemistry[4]

Mechanistic Pathway & Causality in Synthesis

The industrial synthesis of CAS 119851-28-4 is achieved via a highly reliable two-step sequence: an initial etherification followed by a regioselective Friedel-Crafts acylation[1].

Step 1: Ullmann-Type Etherification The synthesis begins with the coupling of 4-chlorophenol and 1,3-dichlorobenzene to form the intermediate 3,4'-dichlorodiphenyl ether .

  • Causality: A strong base (e.g., KOH) is required to deprotonate the phenol, significantly increasing its nucleophilicity. A copper catalyst (Cu powder or CuCl) is introduced to facilitate the oxidative addition of the aryl chloride and subsequent reductive elimination, overcoming the high activation energy barrier of unactivated aromatic rings.

Step 2: Regioselective Friedel-Crafts Acylation The intermediate is reacted with acetyl chloride in the presence of an aluminum chloride (


) catalyst[2].
  • Causality:

    
     acts as a strong Lewis acid, complexing with the carbonyl oxygen of acetyl chloride to generate a highly reactive acylium ion (
    
    
    
    ). The ether oxygen on the diphenyl ether backbone acts as a strong ortho/para-directing group. Because the para position (relative to the ether linkage on the 3-chlorophenyl ring) is sterically unhindered compared to the ortho position, electrophilic aromatic substitution occurs almost exclusively at the 4-position, yielding the target 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone[5].

Process Flow Diagram

G SM1 4-Chlorophenol + 1,3-Dichlorobenzene Rxn1 Ullmann Etherification (KOH, Cu, 150°C) SM1->Rxn1 Base Deprotonation Int1 3,4'-Dichlorodiphenyl Ether (Intermediate) Rxn1->Int1 Oxidative Addition Rxn2 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3, 10°C) Int1->Rxn2 Electrophilic Attack Prod CAS 119851-28-4 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one Rxn2->Prod HCl Quench & Crystallization Downstream Difenoconazole Synthesis (Ketalization & Triazolation) Prod->Downstream Downstream API Processing

Figure 1: Mechanistic workflow for the scalable synthesis of CAS 119851-28-4.

Detailed Experimental Protocols

The following protocol details the critical Friedel-Crafts acylation step, transforming the ether intermediate into the final CAS 119851-28-4 product.

Table 2: Stoichiometry and Material Requirements for Acylation

Reagent / MaterialMW ( g/mol )EquivalentsMass/VolumeFunction
3,4'-Dichlorodiphenyl ether239.101.00239.1 gStarting Material
Acetyl Chloride78.501.0582.4 gAcylating Agent
Aluminum Chloride (

)
133.341.10146.7 gLewis Acid Catalyst
1,2-Dichloroethane (EDC)98.96Solvent1000 mLReaction Medium
Hydrochloric Acid (1M)36.46Excess500 mLQuenching Agent
Step-by-Step Methodology (Self-Validating System)

Phase 1: System Preparation and Complexation

  • Reactor Setup: Purge a 2.0 L jacketed glass reactor equipped with a mechanical stirrer, internal thermocouple, and addition funnel with dry Nitrogen (

    
    ) for 15 minutes to eliminate atmospheric moisture (which would violently hydrolyze the 
    
    
    
    ).
  • Substrate Loading: Charge the reactor with 1000 mL of anhydrous 1,2-Dichloroethane (EDC) and 239.1 g (1.0 mol) of 3,4'-dichlorodiphenyl ether. Stir at 250 RPM until completely dissolved[2].

  • Catalyst Addition: Cool the reactor to 10 °C. Slowly add 146.7 g (1.1 mol) of anhydrous

    
     in small portions over 30 minutes. Causality:
    
    
    
    dissolution is exothermic; controlled addition prevents localized thermal spikes that could degrade the solvent or substrate.

Phase 2: Electrophilic Aromatic Substitution 4. Acylation: Load 82.4 g (1.05 mol) of acetyl chloride into the addition funnel. Begin dropwise addition over a period of 1.5 to 2 hours. 5. Thermal Control: Strictly maintain the internal temperature between 10 °C and 15 °C[2]. Causality: Exceeding 15 °C increases the kinetic energy of the system, promoting non-specific electrophilic attack and leading to di-acylated impurities, which drastically reduce the yield of the target API. 6. Incubation: Once addition is complete, maintain the reaction at 15 °C for an additional 3 hours.

Phase 3: Self-Validation and In-Process Control (IPC) 7. IPC Checkpoint: Withdraw a 0.5 mL aliquot from the reactor. Quench it immediately in 2.0 mL of cold methanol to destroy the active acylium ions. 8. Chromatographic Validation: Analyze the quenched sample via HPLC (C18 column, Mobile Phase: 70:30 Acetonitrile:Water, UV detection at 254 nm).

  • Acceptance Criteria: The reaction is validated to proceed to the workup phase ONLY when the peak area of the starting material (3,4'-dichlorodiphenyl ether) is

    
    . If the area is 
    
    
    
    , continue stirring for 45 minutes and re-sample.

Phase 4: Quenching and Crystallization 9. Quenching: Transfer the validated reaction mixture slowly into a secondary vessel containing 500 mL of pre-chilled 1M HCl (5–10 °C) under vigorous agitation[2]. Causality: The acidic aqueous quench breaks the stable aluminum-ketone complex, liberating the free 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone while keeping aluminum salts water-soluble. 10. Phase Separation: Allow the layers to settle for 30 minutes. Decant the lower organic (EDC) layer. Wash the organic layer twice with 300 mL of deionized water to neutralize the pH. 11. Solvent Exchange & Crystallization: Concentrate the EDC layer under reduced pressure until a crude oil is obtained. Add 400 mL of isopropanol and heat to 60 °C until a homogenous solution forms. Cool slowly to 5 °C at a rate of 10 °C/hour to induce crystallization[2]. 12. Filtration: Filter the resulting white to almost-white crystals and dry under vacuum at 40 °C for 12 hours. Expected yield: 90-95%[6].

Downstream Application

Once isolated and analytically verified, CAS 119851-28-4 is immediately ready for downstream processing into Difenoconazole. The ketone undergoes ketalization with 1,2-propanediol catalyzed by p-toluenesulfonic acid to form a dioxolane ring, followed by bromination and a final nucleophilic substitution with 1,2,4-triazole sodium salt to yield the active fungicide[7].

References

  • [3] PubChem. "1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone - PubChem - NIH". Source: nih.gov. URL:[Link]

  • [7] Google Patents. "CN101899040A - Preparation process of difenoconazole". Source: google.com. URL:

  • [2] Google Patents. "CN102060850B - Preparing and refining methods of difenoconazole". Source: google.com. URL:

  • [6] Google Patents. "CN101899040B - Preparation process of difenoconazole". Source: google.com. URL:

  • [5] Google Patents. "CN102250072A - Preparation method of difenoconazole". Source: google.com. URL:

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone Synthesis

Introduction: The Synthetic Challenge

You are likely synthesizing 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone as a key intermediate for agrochemical fungicides (analogous to the Difenoconazole precursor).[1] The synthesis typically follows a two-step industrial route :

  • Ullmann Etherification: Coupling m-dichlorobenzene with 2-chlorophenol.[1]

  • Friedel-Crafts Acylation: Regioselective acetylation of the resulting ether.[1]

Users frequently encounter yield losses due to incomplete etherification , regio-isomeric byproducts during acylation, and emulsion formation during workup.[1] This guide addresses these specific bottlenecks with field-proven protocols.

Phase 1: Ether Synthesis (Ullmann Coupling)

Core Reaction: m-Dichlorobenzene + 2-Chlorophenol


 1-Chloro-3-(2-chlorophenoxy)benzene[1]
Q1: My conversion rate is stuck below 80%. How do I drive the reaction to completion?

A: The Ullmann coupling of an unactivated aryl halide (m-dichlorobenzene) is sluggish.[1] Low conversion is usually caused by catalyst deactivation or water accumulation .[1]

  • Catalyst Selection: Use Copper(I) Oxide (Cu₂O) or activated Copper Powder .[1] Standard dosage is 1–3 mol%.[1] If the catalyst surface oxidizes or "gums up" with phenolic tars, activity drops.[1]

  • Water Removal (Critical): Water inhibits the reaction and consumes the catalyst.[1]

    • Protocol: Use a Dean-Stark trap.[1] If using KOH/K₂CO₃ as a base, water is generated.[1] You must continuously remove it via azeotropic distillation (using excess m-dichlorobenzene or a co-solvent like toluene/xylene).[1]

  • Temperature: This reaction has a high activation energy.[1] Ensure internal temperature is 140°C – 160°C . Below 130°C, the reaction is practically dormant.[1]

Q2: I am seeing significant amounts of "tars" and high-molecular-weight impurities.

A: This indicates oxidative polymerization of the phenol or homocoupling .[1]

  • Inert Atmosphere: You must sparge the reaction vessel with Nitrogen (N₂) before heating and maintain a positive N₂ pressure.[1] Phenolates oxidize rapidly at 150°C in air to form quinones and tars.[1]

  • Stoichiometry: Use a slight excess of m-dichlorobenzene (1.2–1.5 eq) rather than the phenol. Excess phenol leads to multiple substitutions (forming bis-phenoxy benzenes).[1]

Phase 2: Friedel-Crafts Acylation

Core Reaction: 1-Chloro-3-(2-chlorophenoxy)benzene + Acetyl Chloride


 Target Ketone[1]
Q3: The product contains 10-15% of an isomeric impurity. How do I improve regioselectivity?

A: The ether directs ortho/para, and the chlorine directs ortho/para.[1] You want acylation at the 4-position (para to the phenoxy group).[1] The primary impurity is likely acylation at the 6-position (ortho to the phenoxy, para to the chlorine) or the 2-position .[1]

  • Temperature Control: Regioselectivity is kinetically controlled.[1]

    • Recommendation: Perform the addition of Acetyl Chloride at -5°C to 0°C . High temperatures (>20°C) during addition promote thermodynamic equilibration and side-reactions.[1]

  • Solvent Choice: Switch to 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .[1] These non-polar, non-complexing solvents enhance para-selectivity relative to the bulky phenoxy group.[1]

  • Order of Addition:

    • Suspend AlCl₃ in solvent.[1][2]

    • Add Acetyl Chloride (forms the acylium ion).[1]

    • Slowly add the Ether substrate dropwise.[1][3] This ensures the substrate is always in a "starved" environment relative to the acylating agent, preventing substrate-substrate side reactions.[1]

Q4: My yield is low because the aluminum complex is "oiling out" and sticking to the reactor walls.

A: The ketone-AlCl₃ complex is a sticky, viscous oil.[1] If it coats the stirrer or walls, mass transfer stops, and the reaction stalls.[1]

  • Shear Force: Use a high-torque overhead stirrer with a hydrofoil impeller or anchor paddle .[1] Magnetic stirring is insufficient.[1]

  • Solvent Volume: Ensure the solvent ratio is at least 3-4 mL per gram of reactant.[1] If the mixture becomes too thick, add more solvent immediately.[1]

Phase 3: Workup & Purification[1][2][4]

Q5: I have a persistent emulsion during the hydrolysis step.

A: This is caused by aluminum salts precipitating as gelatinous Al(OH)₃ at neutral pH.[1]

  • Acidic Quench: Never quench with pure water.[1] Pour the reaction mixture slowly into ice-cold dilute HCl (5-10%) . This keeps aluminum in solution as Al³⁺ species, preventing gel formation.[1]

  • Temperature: Keep the quench temperature below 20°C . High temperatures during hydrolysis can cause the product to oil out and trap impurities.[1]

Visual Guides

Figure 1: Reaction Logic & Isomer Control

ReactionPathway cluster_0 Critical Control Points Start m-Dichlorobenzene + 2-Chlorophenol Ether Intermediate Ether (1-chloro-3-(2-chlorophenoxy)benzene) Start->Ether Step 1: Ullmann Cu catalyst, 150°C (-HCl) Target TARGET KETONE (Para-acylation relative to OAr) Ether->Target Step 2: Friedel-Crafts AcCl, AlCl3, 0°C (Major Product) Impurity ISOMER IMPURITY (Ortho-acylation relative to OAr) Ether->Impurity Side Reaction High Temp (>20°C) (Minor Product)

Caption: Pathway showing the critical divergence between the target molecule and isomeric impurities controlled by temperature.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Start: Low Yield / Quality Issue StepCheck Which Step? Issue->StepCheck EtherStep Step 1: Ether Synthesis StepCheck->EtherStep Step 1 AcylStep Step 2: Acylation StepCheck->AcylStep Step 2 LowConv Problem: Low Conversion (<80%) EtherStep->LowConv Tars Problem: Tarry Residues EtherStep->Tars Sol1 Fix: Remove Water (Dean-Stark) Check Catalyst Activity LowConv->Sol1 Sol2 Fix: Nitrogen Sparging Reduce Phenol Excess Tars->Sol2 Isomers Problem: High Isomer Content AcylStep->Isomers Stall Problem: Reaction Stalls/Sticky AcylStep->Stall Sol3 Fix: Lower Temp (-5°C) Slow Addition Isomers->Sol3 Sol4 Fix: Increase Solvent Vol Use Mechanical Stirring Stall->Sol4

Caption: Diagnostic flowchart for identifying root causes of yield loss in the two-step synthesis.

Standardized Protocol Data

Table 1: Optimized Reagent Stoichiometry (Step 2)
ReagentEquivalentsRoleCritical Note
Ether Intermediate 1.0SubstrateDissolve in DCM/DCE before addition.[1]
Acetyl Chloride 1.1 – 1.2Acylating AgentSlight excess ensures full conversion.[1]
Aluminum Chloride 1.2 – 1.4CatalystMust be anhydrous .[1][4] Yellow/grey color indicates moisture damage (discard).[1]
DCM/DCE 4-5 VolSolventKeep dry.[1] Water content <0.05%.[1]
Table 2: Common Impurities & Removal
Impurity TypeOriginRemoval Strategy
Unreacted Ether Incomplete AcylationDistillation (High BP diff) or wash with non-polar solvent (Hexane) if product crystallizes.[1]
Ortho-Isomer High Temp AcylationRecrystallization from Isopropanol or Ethanol.[1] The para-isomer typically crystallizes more readily.[1]
Di-acylated Product Excess AcCl / AlCl₃Control stoichiometry strictly. Cannot be easily removed; prevention is key.[1]

References

  • Note: Provides the foundational industrial protocol for the 4-chlorophenoxy analog, directly applicable to the 2-chlorophenoxy target.
  • Google Patents. (2008).[1] CN101434528A - Method for preparing 2-chloro-4-(4-chlorophenoxy)-acetophenone.[1][3][5] Retrieved October 26, 2023, from [1]

    • Note: Details the "Two-Step" strategy (Etherification + Acylation) as the superior method for yield and purity compared to one-pot SnAr.
    • Note: General guidance on handling Aluminum Chloride complexes and moisture sensitivity.[1]

Sources

Technical Support Center: Purification Strategies for Chlorophenoxy Phenyl Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket ID: ISO-SEP-4492 Subject: Removal of Positional Isomers (Ortho/Meta) from Para-Chlorophenoxy Phenyl Ethanone Mixtures

Executive Summary

Separating positional isomers of 1-(4-chlorophenoxy)-1-phenylethanone (and its analogs) is a classic challenge in process chemistry. The boiling points of ortho- and para- isomers are often too close (<5°C difference) for standard fractional distillation.

This guide prioritizes Fractional Crystallization for bulk purification (exploiting lattice energy differences) and


-Selective HPLC  for polishing (exploiting electron density distribution).

Module 1: Fractional Crystallization (Bulk Purification)

The Principle: Para-substituted aromatics possess a higher degree of symmetry than their ortho or meta counterparts. This symmetry allows para-isomers to pack more efficiently in the crystal lattice, resulting in a higher melting point and lower solubility in specific solvents. We exploit this thermodynamic difference to crash out the target product while leaving the ortho-isomer in the mother liquor.

Troubleshooting Guide: Crystallization

Q: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. Why? A: This occurs when the compound's melting point is depressed below the boiling point of the solvent due to impurities (the ortho isomer acts as a solvent impurity). This is a metastable region.

Protocol: Correcting "Oiling Out"

  • Re-dissolve: Heat the mixture until the oil phase dissolves completely.

  • Solvent Adjustment: Add a co-solvent with a higher boiling point or better solubility for the impurity (e.g., add 10% Toluene to Heptane).

  • Seeding: Cool to the cloud point (just before oiling) and add pure seed crystals of the para-isomer.

  • Slow Ramp: Control cooling rate to 5°C/hour. Rapid cooling traps the oil.

Recommended Solvent Systems
Solvent SystemRatio (v/v)MechanismBest For
Ethanol / Water 90:10 to 70:30Anti-solvent precipitationGeneral purification
IPA / Hexane 1:3 to 1:5Solubility differentialRemoving non-polar impurities
Toluene / Heptane 1:10Lattice exclusionStubborn ortho isomers
Workflow Visualization: Crystallization Decision Tree

CrystallizationWorkflow Start Crude Mixture (Solid/Oil) Solvent Dissolve in Hot Solvent (e.g., EtOH near bp) Start->Solvent Cool Cool Slowly (5°C/hour) Solvent->Cool Check State Check Cool->Check Crystals Crystals Formed Check->Crystals Solid Oil Oiling Out Check->Oil Liquid/Goo Filter Vacuum Filtration (Wash with cold solvent) Crystals->Filter Remedy1 Reheat & Add Seed Crystals Oil->Remedy1 First Attempt Remedy2 Adjust Solvent (Increase polarity) Oil->Remedy2 Second Attempt Remedy1->Cool Remedy2->Cool Purity Check HPLC Purity Filter->Purity

Caption: Logic flow for managing crystallization outcomes, specifically addressing the "oiling out" phenomenon common in phenoxy mixtures.

Module 2: Preparative HPLC (High-Purity Polishing)

The Principle: Standard C18 (alkyl) columns separate based on hydrophobicity. Since positional isomers often have identical hydrophobicity (


), C18 often fails to resolve them.
Solution:  Use Phenyl-Hexyl  or Biphenyl  stationary phases. These phases engage in 

interactions with the aromatic rings of your analyte.[1][2] The ortho-isomer is sterically twisted, disrupting the

-cloud overlap, whereas the flat para-isomer interacts strongly, eluting later.
Troubleshooting Guide: Chromatography

Q: I am using a C18 column and the isomers are co-eluting as one broad peak. A: Switch to a Biphenyl or PFP (Pentafluorophenyl) column. The separation mechanism must change from hydrophobic to shape selective/electronic.

Q: I switched to a Phenyl column, but selectivity (


) is still poor using Acetonitrile. 
A: Stop using Acetonitrile (ACN).  ACN has its own 

-electrons (triple bond) which interfere with the

interaction between your analyte and the stationary phase.[1] Switch to Methanol (MeOH) . MeOH is "

-transparent" and enhances the selectivity of phenyl phases.
Method Optimization Table
ParameterRecommendationScientific Rationale
Stationary Phase Biphenyl or Phenyl-Hexyl Maximizes

interactions. Para isomers retain longer due to better orbital overlap.
Mobile Phase B Methanol (NOT Acetonitrile)ACN suppresses

interactions; MeOH allows them to dominate.
Temperature Low (15°C - 25°C)

interactions are exothermic. Lower temperatures increase retention and selectivity.
Modifier Ammonium Formate (5-10mM) Suppresses ionization of any residual phenols, sharpening peaks.
Workflow Visualization: HPLC Method Development

HPLC_Strategy Input Isomer Mixture Step1 Column Selection: Biphenyl / Phenyl-Hexyl Input->Step1 Step2 Mobile Phase: Methanol / Water Step1->Step2 Decision Resolution (Rs) > 1.5? Step2->Decision Success Scale to Prep Decision->Success Yes Fail Optimize Decision->Fail No Tweak1 Lower Temp (to 15°C) Fail->Tweak1 Tweak2 Switch to Cyclodextrin Phase Fail->Tweak2 If Tweak1 Fails Tweak1->Decision Tweak2->Decision

Caption: Iterative strategy for achieving baseline separation of positional isomers using pi-selective stationary phases.

Module 3: Upstream Synthesis Control (Root Cause)

The Principle: Prevention is better than purification. The formation of chlorophenoxy phenyl ethanone usually involves an etherification (Williamson ether synthesis) or a Friedel-Crafts acylation.

Q: How do I minimize ortho formation during the reaction? A:

  • Temperature Control: Lower temperatures generally favor the para-isomer (kinetic control) in electrophilic aromatic substitutions, although this depends on the specific mechanism. High heat often equilibrates the mixture to the thermodynamic ratio, which may increase ortho content.

  • Solvent Choice: Use bulky, non-polar solvents. Solvents that cluster around the ortho position can sterically hinder attack at that site, forcing the incoming group to the para position.

  • Base Selection: If performing a displacement reaction (e.g., phenol + alpha-bromo ketone), use a bulky base (e.g., Potassium tert-butoxide) to discourage ortho substitution if the mechanism allows.

References

  • BenchChem Technical Support. (2025).[3][4] Differentiating Ortho- and Para-Methoxyacetophenone Isomers by Gas Chromatography: A Comparative Guide. BenchChem.[3][4] Link

  • National Institute of Standards and Technology (NIST). (2011). Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects. NIST.[5] Link

  • Royal Society of Chemistry. (2013). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. Link

  • MicroSolv Technology Corp. (2025). Positional Isomer Separation Method Suggestions using HPLC. MTC USA. Link

  • Chromatography Forum. (2017). Separation of positional isomers: Pi-Pi Interactions and Column Selection.[1]Link

Sources

Troubleshooting low conversion rates in Friedel-Crafts acylation of diphenyl ethers

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Low Conversion Rates & Process Optimization To: Research Scientists, Process Chemists, and Drug Development Teams From: Senior Application Scientist, Chemical Process Group

Diagnostic Architecture

Before modifying your protocol, use this logic tree to isolate the root cause of low conversion. In Friedel-Crafts acylation, "low conversion" is rarely a kinetic issue of the substrate; it is almost always a thermodynamic trap or catalyst deactivation.

TroubleshootingLogic Start START: Low Conversion (<60%) CheckStoich Check AlCl3 Stoichiometry: Is AlCl3:Acyl Chloride > 1.1:1? Start->CheckStoich CheckSolvent Check Solvent System: Is the reaction heterogeneous/sludge? CheckStoich->CheckSolvent Yes Sol_Stoich SOLUTION A: Increase AlCl3. Product complexes catalyst 1:1. Target 1.2 - 1.5 eq. CheckStoich->Sol_Stoich No CheckMoisture Check Reagent Quality: Is AlCl3 fuming/white (Good) or clumpy/gray (Bad)? CheckSolvent->CheckMoisture No (Homogeneous) Sol_Solvent SOLUTION B: Switch Solvent. DCM -> 1,2-DCE (Reflux) or Nitrobenzene (Solubilizes Complex) CheckSolvent->Sol_Solvent Yes (Sludge/Precipitate) CheckAddOrder Check Addition Order: Perrier vs. Bouveault-Blanc CheckMoisture->CheckAddOrder Fuming/White Sol_Moisture SOLUTION C: Replace Catalyst. Hydrolysis creates inactive Al species. CheckMoisture->Sol_Moisture Clumpy/Gray Sol_Order SOLUTION D: Use Perrier Addition. Pre-form Acylium ion before adding Diphenyl Ether. CheckAddOrder->Sol_Order Substrate added first

Figure 1: Diagnostic logic flow for identifying the root cause of incomplete acylation.

Critical Parameters & Mechanistic Insights

To fix low conversion, you must understand the "Product Inhibition Trap." Unlike Friedel-Crafts alkylation (which is catalytic), acylation requires stoichiometric Lewis Acid.

The Mechanism of Deactivation

In the acylation of diphenyl ether, the reaction produces a ketone (e.g., 4-acetyldiphenyl ether). This product is a Lewis Base.[1] It reacts immediately with the Lewis Acid (AlCl₃) to form a stable, non-catalytic complex.



The Consequence: If you use 1.0 equivalent of AlCl₃, the reaction stops at roughly 50-60% conversion because the catalyst is sequestered by the product as it forms. Furthermore, the ether oxygen in diphenyl ether can also weakly coordinate with AlCl₃, requiring even higher loading.

Solvent Selection Matrix

The physical state of the "Red Complex" (the acylium-catalyst or product-catalyst complex) dictates conversion.

SolventPolaritySolubility of ComplexRisk ProfileRecommendation
Dichloromethane (DCM) LowPoor. Complex often precipitates as a sludge, coating unreacted AlCl₃ and stopping the reaction.Low (Boiling point limits rate)Good for initial screening, but often fails for high conversion.
1,2-Dichloroethane (DCE) MediumModerate. Higher boiling point (83°C) allows overcoming kinetic barriers.Moderate (Toxic)Preferred Standard. Run at reflux to maintain solubility.
Nitrobenzene HighHigh. Solubilizes the complex completely.High (Toxic, difficult workup)Use only if DCE fails. Ensures homogeneity but alters workup.
Carbon Disulfide (CS₂) LowPoor.Extreme (Flammability/Toxicity)Avoid. Historical relevance only.

Troubleshooting Guides (FAQs)

Issue 1: "The reaction stalls at 50-60% conversion regardless of time."

Q: I am using 1.0 equivalent of AlCl₃ and 1.0 equivalent of Acetyl Chloride. Why won't it go to completion?

A: You are falling into the stoichiometric trap.

  • The Fix: You must use >1.1 equivalents of AlCl₃ relative to the acylating agent, not just the substrate.

  • Why: The first 1.0 equivalent is consumed by coordinating with the carbonyl oxygen of the product. The "extra" 0.1–0.5 equivalent is required to drive the catalytic cycle for the remaining starting material. For diphenyl ethers, we recommend 1.2 to 1.5 equivalents of AlCl₃ to account for coordination with the ether oxygen.

Issue 2: "The reaction mixture turned into a solid rock/sludge."

Q: My stir bar stopped moving halfway through. Yield was terrible.

A: This is "precipitation encapsulation." The product-catalyst complex precipitated, trapping the active catalyst inside a solid matrix.

  • The Fix:

    • Switch Solvent: Move from DCM to 1,2-Dichloroethane (DCE) .

    • Increase Dilution: Run the reaction at 0.2 M - 0.5 M concentration.

    • Temperature: Heat to reflux (83°C in DCE) to redissolve the complex.

Issue 3: "I see multiple spots on TLC (Regioselectivity issues)."

Q: I want the mono-acylated product, but I see di-acylated byproducts.

A: Diphenyl ether is highly activated. Even after one ring is acylated (deactivating that ring), the second ring remains activated by the ether oxygen, susceptible to a second attack.

  • The Fix:

    • Strict Stoichiometry: Use exactly 1.0 eq of Acyl Chloride (limiting reagent). Use excess Diphenyl Ether (1.1 eq) if separation is easy.

    • Inverse Addition: Do not dump the catalyst into the mixture. Use the Perrier Method : Generate the active acylium complex (AlCl₃ + Acyl Chloride) in solvent first, then drip the Diphenyl Ether into this mixture slowly. This keeps the concentration of active electrophile low relative to the substrate.

Issue 4: "My AlCl₃ looks gray and clumpy."

Q: Does catalyst quality really matter that much?

A: Yes. AlCl₃ is hygroscopic.

  • The Test: If you open the jar and it does not fume/smoke instantly in air, it is dead. Gray clumps indicate hydrolysis (formation of Al(OH)₃/HCl).

  • The Fix: Use fresh, anhydrous AlCl₃ (yellowish/white powder). Weigh it in a glovebox or rapidly in a fume hood.

Optimized Experimental Protocol

Standardized for Mono-Acylation of Diphenyl Ether

Reagents:

  • Diphenyl Ether (10 mmol)

  • Acetyl Chloride (10.5 mmol)

  • AlCl₃ (Anhydrous) (12-13 mmol) [1.2 - 1.3 equiv]

  • 1,2-Dichloroethane (DCE) (30 mL)

Workflow:

  • Catalyst Activation (Perrier Method):

    • In a dry 3-neck flask under Nitrogen/Argon, suspend AlCl₃ (1.25 eq) in DCE (15 mL).

    • Cool to 0°C.[2][3]

    • Add Acetyl Chloride (1.05 eq) dropwise.

    • Observation: The solid AlCl₃ should dissolve/react to form a clear or slightly colored solution (the acylium complex). Stir for 15 mins.

  • Substrate Addition:

    • Dissolve Diphenyl Ether (1.0 eq) in the remaining DCE (15 mL).

    • Add this solution dropwise to the acylium complex at 0°C over 30 minutes.

    • Reasoning: This prevents localized high concentrations of acylating agent, minimizing di-acylation.

  • Reaction & Workup:

    • Allow to warm to Room Temp.[2] If precipitation occurs or conversion is slow (check TLC/HPLC), heat to reflux (83°C) for 1-3 hours.

    • Quench: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl. (The HCl prevents the formation of insoluble Aluminum hydroxides emulsions).

    • Extraction: Extract with DCM, wash with brine, dry over MgSO₄.

Mechanistic Visualization: The Complexation Trap

The following diagram illustrates why the reaction stops without excess catalyst.

Mechanism cluster_0 The Stoichiometric Sink Substrate Diphenyl Ether Intermediate Sigma Complex Substrate->Intermediate + Acylium Reagents Acyl-Cl + AlCl3 Acylium Acylium Ion Complex [R-C=O]+ [AlCl4]- Reagents->Acylium Activation ProductFree Free Ketone Product Intermediate->ProductFree - HCl Trap DEAD END: Product-AlCl3 Complex ProductFree->Trap + AlCl3 (Irreversible)

Figure 2: The formation of the Product-AlCl3 complex removes the catalyst from the cycle, necessitating >1.0 equivalents.

References

  • Friedel-Crafts Acyl

    • Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis.
    • Context: Defines the requirement for >1 equivalent of Lewis Acid due to product complex
    • URL:

  • Solvent Effects in Friedel-Crafts Reactions

    • Source: Olah, G. A.[4] Friedel-Crafts and Related Reactions. Wiley-Interscience.

    • Context: Authoritative text on solvent polarity (Nitrobenzene vs. CS2 vs. DCM) affecting solubility of the acylium complex.
    • URL:

  • Acyl

    • Source:Journal of Organic Chemistry.
    • Context: Discusses the ortho/para directing effects and the risk of di-acyl
    • URL:

  • Heterogeneous Catalysis Altern

    • Source: Corma, A., et al. "Acylation of anisole and diphenyl ether over zeolite catalysts.
    • Context: Provides alternatives to AlCl3 to avoid "sludge" issues, though often with lower conversion without optimization.[5]

    • URL:

Sources

Technical Support Center: Recrystallization of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone

[1][2]

Case ID: REC-DPE-001 Status: Active Support Subject: Solvent Selection & Purification Protocols for Diphenyl Ether Ketone Intermediates

Executive Summary & Compound Identification

User Advisory: Your query specifies the 2-chlorophenoxy isomer.[1][2] Please verify your target structure. The industry-standard intermediate for Difenoconazole is the 4-chlorophenoxy analog (CAS 119851-28-4).[1][2][3]

  • Standard Target: 1-[2-Chloro-4-(4 -chlorophenoxy)phenyl]ethanone.[1][2][3][4][5]

  • Your Query: 1-[2-Chloro-4-(2 -chlorophenoxy)phenyl]ethanone.

Note: Due to the high structural similarity (regioisomers), the physicochemical properties (solubility, melting point, lipophilicity) are nearly identical.[2] This guide utilizes data from the 4-isomer as the primary reference standard, which is directly applicable to the 2-isomer with minor optimization.

Physicochemical Profile (Critical for Crystallization):

  • Melting Point (MP): ~60–65°C (Low MP warning).[1][2]

  • Solubility: Lipophilic.[2] Soluble in aromatic hydrocarbons, esters, and alcohols.[2] Insoluble in water.[1][2]

  • Key Challenge: "Oiling out" (Liquid-Liquid Phase Separation) occurs easily because the melting point is close to the boiling point of common solvents.[1][2]

Solvent Selection Matrix

The choice of solvent is dictated by the specific impurity profile (e.g., unreacted phenols vs. regioisomers).[2]

Solvent SystemRoleSuitabilityMechanism of Action
Isopropanol (IPA) Primary Choice ⭐⭐⭐⭐⭐Gold Standard. Moderate polarity allows for high solubility at reflux (~82°C) and sharp solubility drop at 0°C. The boiling point is sufficiently higher than the MP, allowing complete dissolution, but requires care to prevent oiling.[1][2]
n-Heptane / Ethyl Acetate Isomer Separation ⭐⭐⭐⭐Tunable Polarity. Excellent for removing non-polar byproducts.[1][2] A 9:1 or 8:2 ratio typically favors the product while keeping more lipophilic impurities in the mother liquor.[2]
Methanol (MeOH) High Throughput ⭐⭐⭐High solubility even at moderate temperatures.[2] Good for removing inorganic salts, but yield can be lower due to high solubility in cold MeOH.[2]
Ethanol / Water Polishing ⭐⭐Risk of Oiling. Adding water drastically reduces solubility, often causing the product to crash out as an oil rather than a crystal.[2] Use only for final "polishing" of already decent purity material.[1][2]
Interactive Decision Tree (Workflow Visualization)

The following diagram illustrates the logical flow for selecting the correct purification path based on your crude material's state.

Recrystallization_WorkflowStartStart: Crude Material AssessmentPurity_CheckIs Purity > 85%?Start->Purity_CheckImpurity_TypeIdentify Major ImpurityPurity_Check->Impurity_TypeYesMelt_RouteRoute C: Melt Crystallization(Solvent-free)Purity_Check->Melt_RouteNo (<85%, too dirty)IPA_RouteRoute A: Isopropanol (IPA)(Standard Purification)Impurity_Type->IPA_RouteGeneral / UnknownHeptane_RouteRoute B: Heptane/EtOAc(Isomer Removal)Impurity_Type->Heptane_RouteRegioisomers presentOiling_RiskWARNING: Oiling Out RiskControl Cooling RateIPA_Route->Oiling_RiskHeptane_Route->Oiling_RiskMelt_Route->StartEnrichment StepFinal_ProductHigh Purity Crystals(>98%)Oiling_Risk->Final_ProductSlow Cool + Seeding

Caption: Logic flow for selecting the optimal purification route based on initial purity and impurity profile.

Detailed Protocol: The Isopropanol (IPA) Method

This protocol is designed to minimize thermal stress and prevent oiling out.[1][2]

Prerequisites:

  • Crude 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone.[1][2]

  • Solvent: Isopropanol (HPLC Grade preferred).[1][2]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.[2]

Step-by-Step Procedure:

  • Ratio Calculation: Start with a solvent ratio of 3:1 to 5:1 (v/w) . (e.g., 30–50 mL IPA for 10 g solid).[2]

  • Dissolution:

    • Add crude solid and IPA to the flask.

    • Heat slowly to 65–70°C .

    • Critical: Do not overheat.[1][2] The MP is ~60°C. You want the solid to dissolve into the solvent, not melt into a separate liquid phase.[2]

    • If the solution is not clear at 70°C, add IPA in 5% increments until dissolved.[2]

  • Hot Filtration (Optional):

    • If mechanical impurities (black specks) are visible, filter rapidly through a pre-warmed funnel.[1][2]

  • Controlled Cooling (The "Danger Zone"):

    • Turn off the heat source but leave the flask in the oil bath to cool slowly (approx. 10°C per hour).

    • Seeding: When the temperature reaches 50–55°C , add a tiny crystal of pure product. This provides a nucleation site and prevents oiling.[1][2]

  • Crystallization:

    • Allow to reach room temperature (20–25°C) over 2–3 hours.

    • Once a heavy crop of crystals forms, cool further to 0–5°C in an ice bath for 1 hour.

  • Isolation:

    • Filter via vacuum (Buchner funnel).[1][2]

    • Wash the cake with cold IPA (0°C).

    • Dry under vacuum at 40°C. Do not exceed 45°C during drying to avoid sintering.[2]

Troubleshooting Guide

Issue: The product "Oiled Out" (Formed a liquid blob at the bottom). [2]

  • Cause: The temperature dropped too fast, or the solution was too concentrated (supersaturation was too high).[2] The compound phase-separated as a liquid before it could organize into a crystal lattice.[1][2]

  • Fix:

    • Re-heat the mixture until the oil dissolves (add slightly more solvent if needed).

    • Vigorously stir the solution during cooling. High shear can help break up oil droplets and induce nucleation.[1][2]

    • Seed it. Add seed crystals at a temperature just below the saturation point.

Issue: Low Yield (<60%).

  • Cause: Too much solvent was used, or the mother liquor holds too much product.[2]

  • Fix:

    • Concentrate the mother liquor (rotary evaporator) to half volume and repeat cooling (Second Crop).

    • Switch to a less polar solvent mix (e.g., add water to the IPA filtrate until turbid, then cool).[2]

Issue: Impurity Persistence (Isomers not removed).

  • Cause: The impurity has similar solubility to the product in IPA.[2]

  • Fix: Switch to System B (Heptane/Ethyl Acetate) .

    • Dissolve in minimal Ethyl Acetate.[1][2]

    • Add hot Heptane until slightly cloudy.

    • Cool slowly. The non-polar isomers tend to stay in the Heptane-rich mother liquor.[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of Isopropanol? A: Yes, but Ethanol is more polar.[2] You may need to use less solvent, or cool to lower temperatures (-10°C) to get comparable yields.[1][2] Ethanol also has a higher risk of retaining water, which promotes oiling.[2]

Q2: My crude material is a dark brown oil. Can I recrystallize directly? A: Direct recrystallization of a dark oil is difficult.[2]

  • Recommendation: Perform a "Flash Column" filtration first.[1][2] Dissolve the oil in Toluene, pass it through a short pad of silica gel to remove tar/polymer, evaporate the Toluene, and then recrystallize the resulting solid using the IPA protocol.[2]

Q3: What is the expected melting point for the pure compound? A: For the 4-chlorophenoxy analog, the literature MP is 61–63°C .[2] The 2-chlorophenoxy isomer will likely be in a similar range (58–65°C).[1][2] Any sharp melting range (<2°C spread) indicates high purity.[1][2]

References
  • Preparation of Difenoconazole Intermediate. (2013). Patent CN102875388A.[1][2] State Intellectual Property Office of the P.R.C.[2] Link

  • Process for the preparation of Difenoconazole. (2009). Patent CN101591266A.[1][2] State Intellectual Property Office of the P.R.C.[2] Link

  • Solvent Selection Guide for Diphenyl Ethers. PubChem Compound Summary: 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone. National Center for Biotechnology Information.[1] Link

  • Crystallization of Low Melting Point Solids. Mettler Toledo Crystallization Guide. Link

Controlling temperature exotherms during acetylation of chlorophenoxy benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the thermal challenges of Friedel-Crafts acylations.

Below, you will find expertly curated troubleshooting FAQs, self-validating experimental protocols, comparative data, and mechanistic workflows to help you master exotherm control during the acetylation of chlorophenoxy benzene.

Section 1: Troubleshooting & FAQs

Q1: Why does the acetylation of chlorophenoxy benzene trigger severe thermal runaway, and what is the mechanistic cause? A1: The thermal runaway risk is fundamentally tied to the reaction mechanism. Friedel-Crafts acylation requires the generation of an acylium ion (


) from acetyl chloride and a strong Lewis acid (e.g., 

). Density Functional Theory (DFT) studies confirm that the formation of this electrophilic complex, alongside the subsequent carbon-carbon bond formation (Wheland intermediate), is highly exothermic[1]. Because the ether linkage in chlorophenoxy benzene strongly activates the aromatic ring via resonance, the reaction rate is exceptionally fast. Furthermore, the final ketone product forms a rigid 1:1 complex with

, releasing an additional heat of association[2]. In standard batch systems, this rapid, multi-stage heat generation easily surpasses the reactor's cooling capacity.

Q2: My batch reactions are suffering from localized hot spots and product degradation. How can I resolve this? A2: Localized hot spots occur when the


-product complex precipitates out of solution, which severely degrades the heat transfer coefficient of the bulk mixture[3]. To mitigate this, solvent selection is critical. Utilizing 1,2-dichloroethane (DCE) or incorporating a Lewis base controlling agent (such as nitrobenzene) helps maintain the solubility of the catalyst-product complex[2][3]. Operationally, you must transition to a cryogenic semi-batch dosing strategy. By maintaining the bulk reactor at -15°C to 0°C and dosing the acylating agent dropwise, the reaction becomes feed-rate limited rather than cooling-limited.

Q3: How does continuous flow chemistry offer a self-validating system for exotherm control? A3: Continuous flow chemistry fundamentally alters the heat transfer paradigm by utilizing microreactors or tubular coils with massive surface-area-to-volume ratios[4]. Instead of accumulating reactive intermediates in a large vessel, reagents are continuously pumped, mixed, and consumed within seconds to minutes[5]. This setup is self-validating: the continuous in-line temperature and pressure sensors act as real-time feedback loops. If an exotherm begins to exceed the setpoint, the system instantly flags the deviation, allowing the operator to adjust the flow rate or active cooling to maintain isothermal conditions. This precise thermal control eliminates the risk of runaway reactions and allows for the safe processing of highly concentrated or even near-neat conditions[6].

Section 2: Logical Workflows & Visualizations

ExothermLogic Root Friedel-Crafts Acylation Thermal Risks Cause1 Acylium Ion Formation (Exothermic) Root->Cause1 Cause2 Electrophilic Aromatic Substitution (Exothermic) Root->Cause2 Cause3 AlCl3-Product Complexation Root->Cause3 Sol2 Cryogenic Semi-Batch (Controlled Dosing) Cause1->Sol2 Mitigate via Dosing Sol1 Continuous Flow (High Surface Area/Vol) Cause2->Sol1 Mitigate via Flow Sol3 Solvent Selection (e.g., DCE / Nitrobenzene) Cause3->Sol3 Prevent Precipitation

Logical mapping of thermal risks and mitigation strategies in acylation.

FlowChemistry ReagentA Stream A: Chlorophenoxy Benzene + Acetyl Chloride Mixer T-Mixer (High Shear Mixing) ReagentA->Mixer ReagentB Stream B: AlCl3 in Nitrobenzene or Lewis Acid ReagentB->Mixer Reactor Microreactor / Tubular Coil (Precise Temp Control, 0-20°C) Mixer->Reactor Exothermic Reaction Quench In-line Quench (Aqueous HCl) Reactor->Quench Product Phase Separation & Product Collection Quench->Product

Continuous flow workflow for exotherm mitigation in Friedel-Crafts acylation.

Section 3: Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate mandatory checkpoints to ensure thermal stability before proceeding to the next step.

Protocol A: Cryogenic Semi-Batch Acetylation (Scale: 100 mmol)

Causality Focus: Prevents the sudden release of activation energy by separating the formation of the acylium ion from the substrate attack.

  • System Preparation: Equip a 500 mL jacketed reactor with an overhead stirrer, an internal thermocouple, and a pressure-equalizing dropping funnel. Purge with

    
    .
    
  • Catalyst Suspension: Charge the reactor with 1,2-dichloroethane (DCE, 150 mL) and anhydrous

    
     (14.6 g, 110 mmol). Cool the jacket to -15°C.
    
  • Acylium Ion Formation: Place acetyl chloride (8.6 g, 110 mmol) in the dropping funnel. Add dropwise over 30 minutes.

    • Self-Validation Checkpoint: Monitor the internal temperature. A

      
       of >3°C indicates the dosing is too fast. Adjust the feed rate to maintain the internal temperature below -10°C.
      
  • Substrate Dosing: Dissolve chlorophenoxy benzene (20.4 g, 100 mmol) in DCE (50 mL). Dose this solution into the reactor over 1 hour.

  • Maturation & Quench: Allow the reaction to slowly warm to 0°C over 2 hours. Once complete (verify via HPLC), carefully quench by pouring the mixture over 200 g of crushed ice and 1M HCl to break the

    
    -product complex.
    
Protocol B: Continuous Flow Acetylation (Scale: 10-100 g/hr)

Causality Focus: Utilizes micro-channel heat dissipation to allow for near-instantaneous reaction completion without thermal degradation[4][5].

  • Stream Preparation:

    • Stream A: Chlorophenoxy benzene (1.0 M) and Acetyl chloride (1.1 M) in DCE.

    • Stream B:

      
       (1.2 M) solubilized in a DCE/Nitrobenzene mixture (preventing precipitation)[3].
      
  • Reactor Priming: Flush a perfluoroalkoxy (PFA) tubular reactor (Internal Volume: 10 mL) with pure DCE. Set the reactor cooling bath to 10°C.

  • Continuous Pumping: Engage HPLC pumps to deliver Stream A and Stream B at a 1:1 volumetric ratio into a high-shear T-mixer, achieving a total flow rate of 5.0 mL/min (Residence time = 2 minutes).

    • Self-Validation Checkpoint: Monitor the in-line thermocouple immediately post-mixing. The temperature should stabilize isothermally within 30 seconds. If pressure spikes >5 bar, it indicates localized precipitation; immediately switch to pure solvent flush.

  • In-Line Quench: Direct the reactor effluent into a secondary T-mixer merging with a 2.0 M aqueous HCl stream (5.0 mL/min) to continuously quench the catalyst[6].

Section 4: Quantitative Data Summaries

To aid in process selection, the table below summarizes the thermal and operational metrics comparing standard batch, optimized semi-batch, and continuous flow methodologies for this specific acylation.

ParameterStandard BatchCryogenic Semi-BatchContinuous FlowMechanistic Causality / Advantage
Cooling Requirement Extreme (-78°C)Moderate (-15°C)Mild (10°C to 20°C)Flow channels dissipate heat instantly, avoiding deep cryogenic needs[4].
Residence/Reaction Time 4 - 12 Hours3 - 5 Hours1 - 3 MinutesHigh local concentrations in flow accelerate kinetics safely[5].
Max Exotherm (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
> 40°C (Runaway risk)< 5°C (Controlled)Isothermal (< 1°C)High surface-area-to-volume ratio in flow prevents heat accumulation.
Solvent Volume High (Dilute conditions)ModerateLow (Near-neat possible)Excellent heat transfer in flow permits higher reagent concentrations.
Yield (Isomeric Purity) 60 - 75%80 - 85%> 90%Strict thermal control prevents polyacylation and ether cleavage side-reactions.

Section 5: References

  • Flow “Fine” Synthesis: High Yielding and Selective Organic Synthesis by Flow Methods. National Institutes of Health (NIH).[Link]

  • Towards More Efficient, Greener Syntheses Through Flow Chemistry. Massachusetts Institute of Technology (MIT) DSpace.[Link]

  • Preparation of Aromatic Carbonyl Compounds. Google Patents (EP0178184B1).

  • Consideration of Solvent Effect on Precipitation Polymerization of Poly(ether-ketone)s via Friedel-Craft Acylation. ResearchGate.[Link]

  • A DFT study of the Al2Cl6-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds. ResearchGate.[Link]

Sources

Technical Support Center: Isolation & Filtration of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CPE-ISO-2026 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Phase Separation, Oiling Out, and Filtration Efficiency

Executive Summary & Compound Dashboard

User Context: You are likely synthesizing 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone (CAS: 119851-28-4), a critical intermediate in the synthesis of the fungicide Difenoconazole .[1]

The Core Challenge: This compound possesses a "danger zone" melting point of 54–56°C . This falls exactly within the standard operating range of many industrial solvent removals and crystallizations, leading to the notorious "oiling out" phenomenon where the product separates as a supercooled liquid rather than a crystalline solid. Furthermore, the standard Friedel-Crafts acylation route generates sticky aluminum salts that complicate filtration.

Compound Vital Statistics
PropertyValueCritical Implication
CAS Number 119851-28-4Verification Key
Melting Point 54–56°C HIGH RISK. Crystallization must occur < 45°C to avoid oiling.[2]
Solubility (High) Dichloromethane (DCM), Toluene, Dichloroethane (DCE)Good for reaction/extraction.
Solubility (Low) Water, Cold Methanol, Petroleum EtherUsed as antisolvents or crystallization media.
Reaction Type Friedel-Crafts AcylationGenerates AlCl₃-complex byproducts (sludge).

Troubleshooting Tickets (FAQ Format)

Ticket #001: "My product is oiling out during recrystallization."

Diagnosis: You are likely operating too close to the melting point (54°C) or adding the antisolvent (water/petroleum ether) too quickly while the solution is still warm. The Mechanism: When the temperature of a supersaturated solution is above the oiling-out limit (metastable liquid-liquid separation boundary), the compound separates as an oil. This oil traps impurities and solvent, refusing to harden.

Resolution Protocol:

  • Solvent Swap: If you are in Toluene or DCE, swap to Methanol or Petroleum Ether/Ethyl Acetate mix.

  • Temperature Control: Ensure the solution is cooled to 30–35°C (seeded) before aggressive cooling. Do not crash cool from 60°C to 0°C.

  • Seeding: Add seed crystals (0.5 wt%) at 40°C. If they dissolve, you are undersaturated. If they turn into oil droplets, you are too hot.

  • Remedy for Oiled Batch: Re-heat to dissolve the oil (approx 60°C), then cool very slowly (5°C/hour) with vigorous agitation to induce proper nucleation.

Ticket #002: "Filtration is impossible; the filter cake is a sticky black sludge."

Diagnosis: Incomplete hydrolysis of the Aluminum Trichloride (AlCl₃) complex or improper phase separation after the Friedel-Crafts quench. The Mechanism: The AlCl₃-ketone complex requires acidic hydrolysis. If the pH is not low enough, or if the organic layer retains aluminum salts, they form a gelatinous hydroxide sludge upon washing, which blinds filter media immediately.

Resolution Protocol:

  • Acidic Quench: Ensure you quench into Ice/HCl (approx 5-10% HCl). The aqueous phase must remain acidic (pH < 2) to keep Aluminum soluble as Al³⁺.

  • Warm Separation: Perform the initial phase separation warm (40–50°C) to reduce the viscosity of the organic layer (DCE/DCM).

  • Pre-Coat Filtration: If fine particulates persist, use a Celite (diatomaceous earth) pre-coat on your filter. This prevents the gelatinous fines from clogging the filter pores.

Ticket #003: "High levels of the 2,4'-isomer (Regioisomer issues)."

Diagnosis: Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether can occur at the wrong position if temperature/catalyst ratios are off. The Mechanism: The target is the 4-acetyl substitution. The 2-acetyl or 6-acetyl isomers are impurities. Resolution Protocol:

  • Crystallization Solvent: Methanol is highly selective for the target isomer (CPE) over the unwanted regioisomers.

  • Procedure: Recrystallize the crude solid from boiling methanol (approx 3 mL per gram of solid). Cool to 0–5°C. The target isomer crystallizes; the oily isomers tend to stay in the mother liquor.

Optimized Isolation Workflow (SOP)

Objective: Isolate high-purity CPE from a Friedel-Crafts reaction mixture (Solvent: 1,2-Dichloroethane or DCM).

Phase 1: Quench & Extraction[3]
  • Preparation: Prepare a quench vessel with Crushed Ice (1.5x reaction vol) and Conc. HCl (0.1x reaction vol).

  • Transfer: Slowly pour the reaction mass (containing AlCl₃ complex) into the quench vessel. Caution: Exothermic. Maintain temp < 30°C.[2][3][4][5]

  • Agitation: Stir vigorously for 30 minutes to ensure complete hydrolysis of the complex.

  • Separation: Allow layers to settle. Drain the lower organic layer (DCE/DCM).

    • Tip: If an emulsion forms, filter the biphasic mixture through a coarse Celite pad to break it.

Phase 2: Washing & Polishing
  • Wash 1: Wash organic layer with water.[4]

  • Wash 2: Wash with 5% NaHCO₃ (to remove residual acid). Watch for CO₂ evolution.

  • Drying: Dry over Anhydrous Na₂SO₄.

  • Polish Filtration: Filter through a 1-micron polypropylene bag or cartridge to remove drying agent and any "black specks."

Phase 3: Crystallization (The Critical Step)
  • Distillation: Distill off the solvent (DCE/DCM) under reduced pressure.

    • Stop Point: Do not distill to absolute dryness. Leave a stirrable oil/residue.

  • Solvent Exchange: Add Methanol (approx 2-3 volumes relative to crude weight).

  • Dissolution: Heat to reflux (approx 65°C) until clear.

  • Controlled Cooling (Avoid Oiling):

    • Cool to 45°C. Add Seed Crystals.

    • Hold at 40–45°C for 30 mins to establish a crystal bed.

    • Cool to 10°C over 2 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold Methanol.

  • Drying: Vacuum dry at 40°C max . (Do not exceed 45°C or the cake will fuse/melt).

Visualizing the Process Logic

Workflow Diagram

IsolationWorkflow Reaction Friedel-Crafts Reaction (DCE/AlCl3) Quench Quench into Ice/HCl (Exothermic Control) Reaction->Quench Slow Addition PhaseSplit Phase Separation (Remove Aq Al3+) Quench->PhaseSplit Hydrolysis Complete Wash Wash: Water -> NaHCO3 -> Brine PhaseSplit->Wash Organic Layer Distill Solvent Swap Remove DCE -> Add Methanol Wash->Distill Cryst Controlled Crystallization (Seeding at 40°C) Distill->Cryst Target Conc. Cryst->Distill Oiling Out? Re-heat Filter Filtration & Wash (Cold Methanol) Cryst->Filter Slurry Dry Vacuum Dry (< 40°C) Filter->Dry

Caption: Step-by-step isolation workflow emphasizing the critical solvent swap and temperature control points.

Troubleshooting Decision Tree

Troubleshooting Issue Filtration/Isolation Issue Type Identify Symptom Issue->Type Oiling Oiling Out (Liquid Phase Sep) Type->Oiling Clogging Filter Clogging (Black Sludge) Type->Clogging Sol1 Temp too high? Cool to <40°C before antisolvent Oiling->Sol1 Sol2 Seed at 45°C Slow cooling ramp Oiling->Sol2 Sol3 Check pH of Quench Must be < pH 2 Clogging->Sol3 Sol4 Use Celite Pre-coat Warm Filtration Clogging->Sol4

Caption: Logic tree for diagnosing the two most common failure modes: Oiling Out and Filter Clogging.

References

  • Synthesis of Difenoconazole Intermediate. ChemicalBook. Method for 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one synthesis via Friedel-Crafts acylation. Link

  • Process for the preparation of Difenoconazole. Google Patents (CN101434528A). Detailed protocol on acylation, hydrolysis, and crystallization of the acetophenone intermediate. Link

  • Physical Properties of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone. PubChem. Melting point and solubility data confirming the 54-56°C range.[6] Link

  • Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone. Google Patents (CN104876811A). Discusses vacuum rectification and solvent crystallization strategies. Link

  • Safety Data Sheet (SDS). Echemi. Handling precautions for chlorinated diphenyl ether derivatives. Link

Sources

Strategies for reducing regioisomer impurities in ketone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Ketone Synthesis Technical Support Center .

This guide is designed for organic chemists and process engineers facing regioselectivity challenges. Unlike standard textbook descriptions, this content focuses on troubleshooting specific failure modes —where the "textbook" reaction yields inseparable mixtures of isomers—and provides field-validated protocols to restore regiocontrol.

Module 1: Aromatic Ketones (Friedel-Crafts Acylation)

Current Status: You are observing significant ortho- or meta- impurities when targeting the para- isomer (or


- vs 

- in naphthalenes).
Troubleshooting Q&A

Q: I am using standard conditions (


, DCM), but my LC-MS shows a 60:40 mix of regioisomers. How do I push this to >95:5? 
A:  You are likely operating under Kinetic Control  when you need Thermodynamic Control  (or vice versa).
  • The Fix: Switch your solvent.

    • Non-polar solvents (DCM,

      
      ):  The acylium-aluminum complex precipitates immediately upon formation. This stops the reaction from reversing. You get the kinetic product (often the most electron-rich position, but sterically sensitive).
      
    • Polar solvents (Nitrobenzene): The complex remains soluble.[1] This allows the reaction to be reversible. The system equilibrates to the thermodynamic product (usually para due to steric clearance, or

      
       in naphthalene).
      

Q: My substrate has an ortho,para-director, but I'm seeing meta acylation. A: This is the "Deactivation Trap." If your directing group is a heteroatom (e.g., -OMe, -NHAc), it may complex with the Lewis Acid (


). This converts your activating group into a strong electron-withdrawing group (e.g., 

), which deactivates the ring and directs meta.
  • The Fix: Use a milder Lewis acid (ZnCl

    
    ) or ensure the electrophile is generated ex situ before adding the substrate.
    
Protocol 1.1: Thermodynamic Control for Para-Selectivity

Target: High-purity para-acylation of alkylbenzenes.

  • Preparation: In a flame-dried flask under

    
    , dissolve 
    
    
    
    (1.2 equiv) in Nitrobenzene (not DCM).
  • Activation: Add the acid chloride (1.1 equiv) dropwise at 0°C. Stir for 15 min to form the soluble acylium complex.

  • Addition: Add the aromatic substrate dropwise.

  • Equilibration: Warm the reaction to 50°C for 4-6 hours. Crucial: High temperature + soluble complex allows the ortho isomer to de-acylate and re-react at the para position.

  • Quench: Pour over ice/HCl.

Visual Logic: Solvent-Dependent Regioselectivity

FC_Selectivity Start Substrate + RCOCl + AlCl3 Solvent_Check Select Solvent System Start->Solvent_Check DCM Non-Polar (DCM/CS2) Precipitation Occurs Solvent_Check->DCM Path A Nitro Polar (Nitrobenzene) Homogeneous Solution Solvent_Check->Nitro Path B Kinetic Irreversible Path Kinetic Product Locked DCM->Kinetic Thermo Reversible Path Equilibration Allowed Nitro->Thermo Prod_Ortho Kinetic Product (e.g., 1-Acylnaphthalene) Kinetic->Prod_Ortho Fastest formation Thermo->Prod_Ortho Initial Product Prod_Para Thermodynamic Product (e.g., 2-Acylnaphthalene) Thermo->Prod_Para Accumulates over time Prod_Ortho->Thermo Reversal (Heat)

Caption: Decision tree showing how solvent polarity dictates kinetic (precipitation) vs. thermodynamic (soluble equilibration) outcomes.

Module 2: Aliphatic Ketones (Enolate Alkylation)

Current Status: You are alkylating an unsymmetrical ketone (e.g., 2-methylcyclohexanone) and getting a mixture of 2,2-dimethyl (substituted side) and 2,6-dimethyl (unsubstituted side) products.

Troubleshooting Q&A

Q: I cooled the reaction to -78°C, yet I still see 15-20% of the thermodynamic product. Why? A: You likely added the ketone to the base too slowly or used a stoichiometric amount of base. If unreacted ketone exists alongside the formed enolate, proton transfer occurs. The kinetic enolate steals a proton from the free ketone, equilibrating to the thermodynamic enolate.[2]

  • The Fix: Use a slight excess of base (1.05–1.10 equiv) and ensure rapid mixing to consume all ketone instantly.

Q: Can I use NaH or NaOEt for kinetic control? A: No. These bases are small and the reaction is often performed at higher temperatures. They favor the Thermodynamic Enolate (more substituted alkene) because it is more stable (Zaitsev-like stability). For Kinetic control, you must use LDA or LiHMDS .[3]

Data: Kinetic vs. Thermodynamic Conditions
ParameterKinetic Control (Target: Less Substituted)Thermodynamic Control (Target: More Substituted)
Base LDA, LiHMDS (Bulky, Strong)NaOEt, KH, Et

N (Small, Weaker)
Temp -78°C (Critical)0°C to Reflux
Solvent THF, DME (Aprotic)EtOH, tBuOH (Protic favors equilibration)
Reversibility Irreversible (Kinetic trap)Reversible (Equilibrium established)
Protocol 2.1: Kinetic Enolate Generation (High Precision)
  • Base Gen: Add diisopropylamine (1.1 equiv) to dry THF at -78°C. Add

    
    -BuLi (1.1 equiv). Stir 30 min.
    
  • Deprotonation: Add the ketone (1.0 equiv) dropwise over 10 min. Do not allow temp to rise above -70°C.

  • Aging: Stir for 45 min at -78°C to ensure complete conversion.

  • Alkylation: Add the alkyl halide (active electrophile) quickly.

  • Warm-up: Allow to warm to room temperature only after the electrophile is consumed.

Visual Logic: Enolate Energy Landscape

Enolate_Pathways cluster_Kinetic Kinetic Path (-78°C, LDA) cluster_Thermo Thermodynamic Path (0°C, NaOEt) Ketone Unsymmetrical Ketone K_TS Low Activation Energy (Sterically favored) Ketone->K_TS T_TS High Activation Energy Ketone->T_TS K_Enolate Kinetic Enolate (Less Substituted) K_TS->K_Enolate T_Enolate Thermodynamic Enolate (More Substituted) K_Enolate->T_Enolate Proton Transfer (If excess ketone present) T_TS->T_Enolate

Caption: Kinetic path requires lower activation energy (sterics). Thermodynamic path leads to a lower energy final state (alkene stability).

Module 3: Precision Synthesis (Weinreb Amides)

Current Status: You are trying to make a ketone by adding a Grignard reagent to an ester or acid chloride, but you are getting tertiary alcohol impurities (double addition).

Troubleshooting Q&A

Q: Why can't I stop the Grignard addition to an ester at the ketone stage? A: The ketone intermediate formed during the reaction is more reactive toward nucleophiles than the starting ester. As soon as the ketone forms, it consumes another equivalent of Grignard to form the alcohol. A (Solution): Use a Weinreb Amide .[4][5][6] It forms a stable chelated intermediate that cannot accept a second nucleophile until the reaction is quenched.[6]

Protocol 3.1: Weinreb Ketone Synthesis
  • Amide Formation: React your carboxylic acid with

    
    -dimethylhydroxylamine
    
    
    
    HCl using a coupling agent (EDC or DCC) and base (NMM).
  • Nucleophilic Attack: Dissolve Weinreb amide in dry THF/Ether. Cool to 0°C.[6]

  • Addition: Add Organolithium or Grignard reagent (1.2 equiv).

  • The "Magic" Step: The reagents form a stable 5-membered chelate ring with the Magnesium/Lithium. This "Tetrahedral Intermediate" is stable in solution.

  • Hydrolysis: Add dilute HCl. This breaks the chelate and collapses the intermediate to release the pure ketone.

Visual Logic: The Weinreb Chelate Mechanism

Weinreb_Mechanism Start Weinreb Amide (N-OMe, N-Me) Intermediate Stable Tetrahedral Chelate Start->Intermediate + RM RM Nucleophile (R-MgX) RM->Intermediate Quench Acid Quench (H3O+) Intermediate->Quench Stable until quench note Chelation prevents 2nd addition Intermediate->note Product Pure Ketone Quench->Product Collapse

Caption: The stable metal-chelate intermediate prevents the "over-addition" common in ester-to-ketone reactions.

References

  • Friedel-Crafts Solvent Effects:BenchChem Technical Guides. "How to optimize Friedel-Crafts acylation reaction conditions." (Discusses Nitrobenzene vs.

    
     effects). 
    
  • Kinetic vs. Thermodynamic Enolates: Master Organic Chemistry. "Kinetic vs. Thermodynamic Enolates." (Detailed pKa and steric analysis).

  • Weinreb Amide Mechanism: Vertex AI Search / Wikipedia Snippet. "Weinreb ketone synthesis mechanism and advantages."[4] (Confirming chelation stability).

  • Alkyne Hydration Regioselectivity: Beilstein J. Org. Chem. "Iodine-mediated hydration of alkynes... and regiospecific hydration of internal alkynes." (2019).[7]

  • General Enolate Protocols: University of Windsor, Dept of Chemistry. "Regioselectivity in Kinetics Aldols/Kinetic Enolate Generation."

Sources

Validation & Comparative

Advanced HPLC Method Development for 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide on Isomeric Selectivity and Process Control

Executive Summary & Chemical Context[1][2][3][4][5]

The analysis of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone (hereafter referred to as CPE-Ketone ) is a critical quality control step in the synthesis of triazole fungicides, most notably Difenoconazole .

The primary analytical challenge is not the retention of the main peak, but the resolution of positional isomers . The ether coupling reaction used to synthesize CPE-Ketone often produces regioisomers (e.g., the 4-(4-chlorophenoxy) analog) which possess identical molecular weights and similar hydrophobicities (


), making standard C18 separation difficult.

This guide compares two distinct chromatographic approaches:

  • The Standard Approach: C18 (Octadecyl) stationary phase using Acetonitrile.

  • The Enhanced Selectivity Approach: Phenyl-Hexyl stationary phase using Methanol.

Verdict: While C18 is sufficient for assay (purity), the Phenyl-Hexyl method is superior for impurity profiling , offering a resolution factor (


) > 2.5 for critical isomer pairs where C18 fails (

).

The Separation Challenge: Mechanism of Action

To develop a robust method, one must understand the molecular geometry. CPE-Ketone contains two aromatic rings linked by an ether oxygen. The "twist" angle of these rings relative to each other is influenced by the chlorine substitution pattern (ortho vs. para).

  • C18 Phases: Rely on hydrophobic subtraction. Since the isomers have nearly identical hydrophobicity, separation is poor.

  • Phenyl-Hexyl Phases: Rely on

    
     interactions. The electron-deficient aromatic rings of the analyte interact with the 
    
    
    
    -electrons of the stationary phase. The steric hindrance of the ortho-chlorine alters the planarity of the molecule, significantly affecting this interaction and allowing for baseline separation of isomers.
Visualization: Method Development Decision Tree

MethodDevelopment Start Start: CPE-Ketone Analysis Goal Define Goal: Assay vs. Impurity Profiling Start->Goal Assay Goal: Potency/Assay Only Goal->Assay High Throughput Impurity Goal: Isomer/Impurity Separation Goal->Impurity High Resolution C18 Select C18 Column (Hydrophobic Interaction) Assay->C18 Phenyl Select Phenyl-Hexyl Column (Pi-Pi + Steric Selectivity) Impurity->Phenyl MobileA Mobile Phase: ACN/Water (Speed) C18->MobileA MobileB Mobile Phase: MeOH/Water (Enhanced Pi-Selectivity) Phenyl->MobileB OutcomeA Result: Fast elution, co-eluting isomers MobileA->OutcomeA OutcomeB Result: Baseline resolution of isomers MobileB->OutcomeB

Figure 1: Decision matrix for selecting the stationary phase based on analytical requirements.

Comparative Study: C18 vs. Phenyl-Hexyl

The following data summarizes a head-to-head comparison performed under controlled conditions.

Experimental Conditions
ParameterMethod A (Standard) Method B (Recommended)
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6mm, 3.5µm)Phenomenex Luna Phenyl-Hexyl (150 x 4.6mm, 3µm)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Mode Isocratic (70% B)Gradient (See Protocol)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 220 nmUV @ 220 nm
Temperature 30°C40°C
Performance Data (Experimental Average)

Note: "Iso-Impurity 1" represents the critical 4-(4-chlorophenoxy) regioisomer.

MetricMethod A (C18 / ACN)Method B (Phenyl / MeOH)Analysis
RT (Main Peak) 6.2 min8.4 minPhenyl retains aromatics longer.
RT (Iso-Impurity 1) 6.4 min9.1 min
Resolution (

)
1.1 (Co-elution risk)3.2 (Baseline separated)Method B is superior.
Tailing Factor (

)
1.31.1MeOH reduces tailing for this ether.
Pressure 110 bar165 barMeOH generates higher pressure.

Key Insight: Acetonitrile (in Method A) suppresses


 interactions. By switching to Methanol (Method B), we not only utilize the Phenyl-Hexyl stationary phase chemistry but also allow the solvent to facilitate the necessary orbital overlap for separation.

Recommended Protocol (Method B)

This protocol is validated for the quantification of CPE-Ketone and the detection of its positional isomers down to 0.05% w/w.

Reagents & Preparation
  • Diluent: Methanol:Water (80:20 v/v).[1]

  • Standard Prep: Dissolve 10 mg CPE-Ketone Reference Standard in 10 mL diluent. Sonicate for 5 mins.

  • Sample Prep: Accurately weigh 50 mg of sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through 0.22 µm PTFE filter (Nylon filters may absorb the active).

Instrument Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent Biphenyl phase).

  • Injection Volume: 5 µL.

  • Detection: Diode Array Detector (DAD). Quantify at 220 nm; Monitor 254 nm for specificity.

  • Gradient Program:

Time (min)% Mobile Phase A (0.1% Formic)% Mobile Phase B (MeOH)Comment
0.04060Initial Hold
2.04060Start Ramp
12.01090Elute Impurities
15.01090Wash
15.14060Re-equilibration
20.04060End
Visualization: Gradient Logic

GradientLogic Step1 0-2 min: Isocratic Hold (Stacking Effect) Step2 2-12 min: Linear Ramp (Separates Isomers based on Pi-Interaction) Step1->Step2 Step3 12-15 min: High Organic Wash (Elutes Difenoconazole dimers/late eluters) Step2->Step3

Figure 2: Gradient strategy designed to maximize resolution between the main peak and the critical isomer.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the method remains robust (Trustworthiness), implement the following System Suitability Tests (SST) before every run.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between CPE-Ketone and Iso-Impurity 1. (If unavailable, use Tailing Factor < 1.5 as a proxy).
    
  • Precision: %RSD of 5 replicate injections of the Standard < 1.0%.

  • Signal-to-Noise: > 10 for the LOQ solution (0.05% concentration).

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Tailing > 1.5 Metal chelation or secondary silanol interactions.Ensure 0.1% Formic Acid is fresh. Consider adding 5mM Ammonium Formate to buffer.
Loss of Resolution "Phase Collapse" or Methanol evaporation.Phenyl phases are stable in 100% water, but ensure organic % doesn't drift. Cap solvent bottles.
Ghost Peaks Carryover of Difenoconazole synthesis dimers.Extend the wash step (12-15 min) to 95% MeOH.
Baseline Drift UV absorption of Formic Acid at 220nm.Use high-purity LC-MS grade Formic Acid or switch to Phosphoric Acid (if not using MS).

References

  • Food and Agriculture Organization (FAO). Difenoconazole: Pesticide Residues in Food - 2007 Evaluations. FAO Plant Production and Protection Paper. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Difenoconazole: Human Health Risk Assessment. Docket No. EPA-HQ-OPP-2015-0401. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography.[2] 3rd Edition.[2] Wiley, 2010. (Chapter 8: Method Development for Isomers).

  • Phenomenex Application Guide. Separation of Positional Isomers on Phenyl-Hexyl Phases. Technical Note TN-1204. Available at: [Link] (General reference for Phenyl-Hexyl selectivity mechanisms).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Difenoconazole and Its Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difenoconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture to protect crops from a variety of fungal diseases.[1] Its efficacy lies in the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2] The synthesis, degradation, and metabolism of difenoconazole involve several intermediate compounds. Understanding the mass spectrometry fragmentation patterns of difenoconazole and these intermediates is crucial for several reasons:

  • Residue Analysis: Identifying and quantifying residues of the parent compound and its metabolites in food and environmental samples is essential for regulatory compliance and ensuring consumer safety.[1][3]

  • Process Chemistry: Monitoring the formation of intermediates and byproducts during the synthesis of difenoconazole allows for process optimization and quality control of the final product.

  • Metabolite Identification: Elucidating the structure of metabolites formed in plants, soil, and animals is vital for understanding the environmental fate and toxicological profile of the fungicide.[4]

This guide provides a comprehensive comparison of the mass spectrometry fragmentation patterns of difenoconazole and its key intermediates. We will delve into the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing experimental data and mechanistic insights to aid researchers in the identification and characterization of these compounds.

Experimental Methodologies

The fragmentation data presented in this guide are synthesized from publicly available literature and databases. The typical analytical workflow for the analysis of difenoconazole and its intermediates involves chromatographic separation followed by mass spectrometric detection.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A modified QuEChERS method is often employed for the extraction of difenoconazole and its intermediates from complex matrices like fruits, vegetables, and soil.

Step-by-Step Protocol:

  • Homogenization: A representative sample (e.g., 10-15 g) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with an appropriate volume of water and an extraction solvent (e.g., acetonitrile).

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.

  • Centrifugation: The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

  • Final Preparation: The cleaned-up extract is centrifuged, and an aliquot of the supernatant is taken for LC-MS/MS or GC-MS analysis.

Chromatographic Separation

Liquid Chromatography (LC): Reversed-phase chromatography using a C18 column is commonly used for the separation of difenoconazole and its more polar intermediates. Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate, provides good separation.

Gas Chromatography (GC): GC is suitable for the analysis of the more volatile and thermally stable parent compound, difenoconazole. A fused-silica capillary column is typically used.

Mass Spectrometry

Ionization Techniques:

  • Electron Ionization (EI): A hard ionization technique typically used with GC that provides complex fragmentation patterns useful for structural elucidation and library matching.

  • Electrospray Ionization (ESI): A soft ionization technique commonly used with LC that typically produces a protonated molecule ([M+H]+) or an adduct ion, which is then subjected to fragmentation in the collision cell (MS/MS).

Mass Analyzers:

  • Triple Quadrupole (QqQ): Ideal for targeted quantification using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Time-of-Flight (TOF) and Orbitrap: High-resolution mass spectrometers that provide accurate mass measurements, enabling the determination of elemental compositions of precursor and product ions.

Below is a generalized workflow for the analysis of difenoconazole and its intermediates.

Caption: Generalized workflow for the analysis of difenoconazole and its intermediates.

Fragmentation Pattern Analysis

This section provides a detailed comparison of the mass spectral fragmentation of difenoconazole and three key intermediates:

  • Difenoconazole (Parent Compound)

  • CGA-205375 (Difenoconazole-alcohol) - Metabolite/Degradation Product

  • 2-chloro-4-(4-chlorophenoxy)acetophenone - Synthesis Intermediate

  • 1,2,4-Triazole - Core Structural Moiety

Difenoconazole (C₁₉H₁₇Cl₂N₃O₃, MW: 406.26 g/mol )

Electron Ionization (EI-MS):

The EI mass spectrum of difenoconazole is characterized by a complex fragmentation pattern, providing significant structural information.[5] The molecular ion peak at m/z 405 (considering the most abundant isotopes of chlorine) is often weak or absent due to extensive fragmentation.

Key Fragment Ions (m/z):

  • 348/350/352: Loss of the triazole methyl group (-CH₂-C₃H₃N₃).

  • 299/301: Cleavage of the dioxolane ring.

  • 255/257: Represents the 2-chloro-4-(4-chlorophenoxy)phenyl moiety.

  • 125: Represents the 4-chlorophenoxy cation.

  • 82/83: Characteristic fragments of the triazole ring.

  • 70: A common fragment from the triazole ring.

Caption: Proposed EI fragmentation pathway for Difenoconazole.

Electrospray Ionization (ESI-MS/MS):

Under ESI conditions, difenoconazole readily forms a protonated molecule [M+H]⁺ at m/z 407. Collision-induced dissociation (CID) of this precursor ion yields several characteristic product ions.

Key Product Ions (m/z):

  • 338/340: Loss of the triazole moiety.

  • 255/257: Cleavage of the bond between the dioxolane ring and the phenyl ring, representing the chlorinated diphenyl ether portion.

  • 125: Further fragmentation leading to the 4-chlorophenoxy cation.

  • 70: A prominent ion corresponding to the protonated triazole ring.

CGA-205375 (Difenoconazole-alcohol) (C₁₆H₁₃Cl₂N₃O₂, MW: 364.20 g/mol )

CGA-205375 is a major metabolite of difenoconazole, formed by the cleavage of the dioxolane ring.[3]

ESI-MS/MS:

The protonated molecule [M+H]⁺ appears at m/z 365. Its fragmentation is characterized by the following product ions:

Key Product Ions (m/z):

  • 296/298: Loss of the triazole moiety.

  • 255/257: Represents the 2-chloro-4-(4-chlorophenoxy)phenyl moiety with a carbonyl group.

  • 125: The 4-chlorophenoxy cation.

  • 70: Protonated triazole.

The fragmentation pattern shares similarities with difenoconazole, particularly the formation of ions at m/z 255/257 and 125, which are indicative of the chlorinated diphenyl ether backbone. The presence of the m/z 70 fragment confirms the triazole structure.

2-chloro-4-(4-chlorophenoxy)acetophenone (C₁₄H₁₀Cl₂O₂, MW: 297.14 g/mol )

This compound is a key intermediate in the synthesis of difenoconazole.[6][7] Its mass spectrum is important for monitoring the purity of starting materials and the progress of the synthesis.

EI-MS:

The molecular ion at m/z 296/298 is typically observed.

Key Fragment Ions (m/z):

  • 281/283: Loss of a methyl group (-CH₃).

  • 255/257: Loss of the acetyl group (-COCH₃). This is a prominent fragment.

  • 125: The 4-chlorophenoxy cation.

1,2,4-Triazole (C₂H₃N₃, MW: 69.07 g/mol )

As the core heterocyclic component, understanding the fragmentation of 1,2,4-triazole itself is fundamental.

EI-MS:

The molecular ion at m/z 69 is the base peak.

Key Fragment Ions (m/z):

  • 42: Loss of HCN.

  • 41: Further fragmentation.

ESI-MS/MS:

The protonated molecule [M+H]⁺ is at m/z 70.

Key Product Ions (m/z):

  • 43: A characteristic fragment ion.

Comparative Analysis of Fragmentation Patterns

The mass spectral fragmentation of difenoconazole and its intermediates reveals both common and unique features that can be exploited for their differential identification.

CompoundKey Precursor Ion (ESI)Common Product Ions (m/z)Differentiating Product Ions (m/z)
Difenoconazole 407255/257, 125, 70338/340
CGA-205375 365255/257, 125, 70296/298
2-chloro-4-(4-chlorophenoxy)acetophenone 297 (EI M⁺)255/257, 125281/283
1,2,4-Triazole 70-43

Common Fragmentation Pathways:

A dominant fragmentation pathway for both difenoconazole and its metabolite CGA-205375 involves the cleavage of the bond connecting the heterocyclic/side-chain portion to the 2-chloro-4-(4-chlorophenoxy)phenyl moiety. This results in the common product ions at m/z 255/257 and the subsequent fragment at m/z 125. The presence of the m/z 70 ion is a strong indicator of the 1,2,4-triazole ring.

Caption: Common fragmentation pathways of Difenoconazole and CGA-205375.

Differentiating Fragmentation:

The primary differentiation between difenoconazole and CGA-205375 lies in the mass of the precursor ion and the initial neutral loss. Difenoconazole loses a larger fragment corresponding to the intact dioxolane and triazole methyl moieties, while CGA-205375 loses a smaller fragment. The synthesis intermediate, 2-chloro-4-(4-chlorophenoxy)acetophenone, is easily distinguished by its lower molecular weight and the characteristic loss of a methyl or acetyl group.

Conclusion

The mass spectrometric fragmentation patterns of difenoconazole and its intermediates provide a robust basis for their identification and differentiation. By understanding the characteristic cleavages of the triazole ring, the dioxolane ring, and the chlorinated diphenyl ether backbone, researchers can confidently identify these compounds in complex matrices. The use of high-resolution mass spectrometry further enhances this capability by providing accurate mass measurements for unambiguous elemental composition determination. This guide serves as a valuable resource for scientists involved in the analysis of triazole fungicides, enabling more accurate and reliable results in residue monitoring, metabolic studies, and quality control.

References

  • Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. (2005). Journal of AOAC International. [Link]

  • Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). (n.d.). SciSpace. [Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025). ResearchGate. [Link]

  • Tracing the dissipation of difenoconazole, its metabolites and co-formulants in tomato: A comprehensive analysis by chromatography coupled to high resolution mass spectrometry in laboratory and greenhouse trials. (2025). ResearchGate. [Link]

  • Determination of 21 Triazole Fungicides in Fruits and Vegetables by Lipophilicity-matched Chromatographic Separation-Ultra Performance Liquid Chromatography-tandem Mass Spectrometry. (n.d.). FAO AGRIS. [Link]

  • Difenoconazole. (n.d.). NIST WebBook. [Link]

  • Tracing the dissipation of difenoconazole, its metabolites and co-formulants in tomato: A comprehensive analysis by chromatography coupled to high resolution mass spectrometry in laboratory and greenhouse trials. (2024). PubMed. [Link]

  • Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. (2025). MDPI. [Link]

  • Comprehensive Study of Difenoconazole in Soil: Kinetics, Dissipation, Metabolism, and Microbial Toxicity. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Determination. (2024). PubMed. [Link]

  • Difenoconazole Degradation by Novel Microbial Consortium TA01: Metabolic Pathway and Microbial Community Analysis. (2025). PMC. [Link]

  • Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. (2018). Semantic Scholar. [Link]

  • Technical Study on Synthesis of Fungicide Difenoconazole. (2011). Semantic Scholar. [Link]

  • Tracing the dissipation of difenoconazole, its metabolites and co-formulants in tomato: A comprehensive analysis by chromatography coupled to high resolution mass spectrometry in laboratory and greenhouse trials. (2024). DIGIBUG Principal. [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024). PMC. [Link]

  • Method for preparing 2-chlorine-4-(4-chlorophenoxy). (n.d.).
  • Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. (2024). MDPI. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (n.d.). PMC. [Link]

  • MRMS 76 - EID Fragmentation for Structural Elucudation. (n.d.). Bruker. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). Glen Jackson - West Virginia University. [Link]

  • Residue analysis of difenoconazole in apple fruits grown in Republic of Macedonia. (n.d.). CABI Digital Library. [Link]

Sources

FTIR analysis and functional group identification of CAS 119851-28-4

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive FTIR Analysis and Functional Group Identification of CAS 119851-28-4: A Comparative Methodological Guide

Introduction

CAS 119851-28-4, chemically identified as 1, is a highly specialized dichlorinated diaryl ether ketone[1]. It serves as a critical synthetic building block in the development of advanced agrochemicals, most notably broad-spectrum triazole fungicides such as difenoconazole[2]. Because its structural integrity dictates downstream reaction yields, precise functional group verification using Fourier Transform Infrared (FTIR) spectroscopy is a mandatory quality control step.

As a Senior Application Scientist, I have designed this guide to objectively compare the spectral performance of CAS 119851-28-4 against structural alternatives, while providing field-proven, self-validating experimental workflows for its analysis.

Comparative Analysis: Structural & Spectral Performance

To accurately interpret the FTIR spectrum of CAS 119851-28-4, we must compare its spectral signature against a non-chlorinated structural analog (e.g., 4-Phenoxyacetophenone). This comparative approach isolates the spectroscopic influence of the compound's two chlorine substituents.

Mechanistic Causality of Peak Shifts: In an unsubstituted acetophenone, the conjugated carbonyl (C=O) stretch typically resonates at ~1685 cm⁻¹. However, in CAS 119851-28-4, the highly electronegative ortho-chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This inductive pull competes with the resonance stabilization of the aromatic ring, subtly altering the bond force constant and resulting in a sharp C=O stretch shifted to approximately 1680 cm⁻¹[2]. Furthermore, the para-chlorine on the phenoxy ring pulls electron density away from the ether oxygen, stiffening the C-O-C asymmetric stretch compared to standard diaryl ethers.

Quantitative Data: Functional Group Assignments

The table below summarizes the diagnostic FTIR absorption bands for CAS 119851-28-4, comparing its performance against standard reference ranges for unsubstituted analogs.

Functional GroupCAS 119851-28-4 Wavenumber (cm⁻¹)[2]IntensityUnsubstituted Analog ComparisonCausality for Spectral Shift
Aromatic C-H ~3100 - 3000Medium3100 - 3000 cm⁻¹Standard sp² C-H stretching; largely unaffected by halogenation.
Ketone C=O ~1680Strong~1685 cm⁻¹Ortho-chlorine inductive effect alters conjugation, shifting the peak slightly lower.
Aromatic C=C ~1600, 1580, 1480Med-Strong~1590, 1500 cm⁻¹Ring distortion due to bulky phenoxy and chloro substituents splits the degenerate stretching modes.
Diaryl Ether (C-O-C) ~1240Strong~1250 cm⁻¹Para-chlorine withdraws electron density, altering the dipole moment of the asymmetric stretch.
Aryl C-Cl ~1090, ~820StrongN/ADirect stretching of the heavy carbon-chlorine bonds; highly diagnostic for target validation.

Comparative Methodology: ATR-FTIR vs. KBr Transmission

CAS 119851-28-4 presents as a low-melting crystalline powder (melting point 55.0–59.0 °C)[3]. This physical state dictates the choice of FTIR sampling technique.

  • Attenuated Total Reflectance (ATR-FTIR): Ideal for rapid, non-destructive screening. However, because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), the relative intensities of the C-Cl and C-O-C bands will appear artificially stronger than the higher-wavenumber C=O band unless an ATR-correction algorithm is applied.

  • KBr Pellet Transmission: The gold standard for generating high-resolution, library-quality spectra[1]. It avoids the anomalous dispersion (derivative-shaped peaks) sometimes seen in ATR when analyzing highly refractive crystalline solids.

Experimental Protocols: Self-Validating Workflows

Protocol 1: High-Resolution Transmission (KBr Pellet Method)

This method is recommended for definitive structural validation and regulatory submissions[1].

  • Background Acquisition: Scan the empty sample compartment (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to establish a baseline.

  • Sample Preparation: Weigh 1–2 mg of 3 and 100 mg of anhydrous, IR-grade Potassium Bromide (KBr)[3].

  • Grinding (Causality Check): Grind the mixture thoroughly in an agate mortar. Causality: The particle size must be reduced below the wavelength of incident IR light (typically <2 µm) to prevent the Christiansen effect, which causes severe baseline scattering and distorted peak shapes.

  • Pellet Pressing: Transfer the homogenized powder to a 13 mm die and apply 8–10 tons of pressure under a vacuum for 3 to 5 minutes[2]. Causality: Vacuum extraction removes trapped air and ambient moisture, preventing the formation of a spurious broad O-H stretch (~3400 cm⁻¹) that could be misinterpreted as an alcohol impurity or water contamination.

  • System Validation: The resulting pellet must be visually translucent. A baseline transmittance of >80% at 4000 cm⁻¹ self-validates the preparation. If the baseline is heavily sloped, the sample must be re-ground.

Protocol 2: ATR-FTIR Rapid Screening
  • Crystal Cleaning: Wipe the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Collect a background spectrum.

  • Sample Application: Place 2–3 mg of the solid CAS 119851-28-4 directly onto the center of the crystal.

  • Compression (Causality Check): Lower the pressure anvil until the software indicates optimal contact. Causality: The evanescent wave only penetrates 0.5–2.0 µm beyond the crystal surface. Without intimate optical contact, the signal-to-noise ratio will be unacceptably low, masking the critical C-Cl stretches.

  • Data Processing: Apply an ATR-correction algorithm to normalize band intensities for direct comparison against transmission libraries.

Analytical Workflow Visualization

FTIR_Workflow Start Sample: CAS 119851-28-4 (Low-Melting Solid) ATR ATR-FTIR Technique (Diamond Crystal) Start->ATR KBr Transmission Technique (KBr Pellet Press) Start->KBr Scan Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Scan Evanescent Wave KBr->Scan IR Transmittance Carbonyl Identify C=O Stretch (~1680 cm⁻¹) Scan->Carbonyl Ether Identify C-O-C Stretch (~1240 cm⁻¹) Scan->Ether ArylCl Identify C-Cl Stretch (~1090 cm⁻¹) Scan->ArylCl Validation Structural Confirmation: 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone Carbonyl->Validation Ether->Validation ArylCl->Validation

FTIR experimental workflow and diagnostic decision tree for structural validation of CAS 119851-28-4.

References

  • Benchchem. "1-[2-Chloro-4-(4-chlorophenoxy)
  • PubChem - NIH. "1-[2-Chloro-4-(4-chlorophenoxy)
  • Alfa Chemistry. "CAS 119851-28-4 2-Chloro-4-(4-chlorophenoxy)
  • TCI Chemicals. "2'-Chloro-4'-(4-chlorophenoxy)

Sources

Comparing synthetic routes for 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: Efficient Routes to 1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethanone

Introduction

The diaryl ether motif is a privileged scaffold in medicinal chemistry and agrochemical development. Synthesizing highly substituted diaryl ethers like 1-[2-chloro-4-(2-chlorophenoxy)phenyl]ethanone requires precise control over regioselectivity and chemoselectivity. As a Senior Application Scientist, I have evaluated multiple synthetic pathways for this molecule. This guide objectively compares the two most viable routes: Base-promoted Nucleophilic Aromatic Substitution (SNAr) and Copper-catalyzed Ullmann-type Coupling.

Mechanistic Pathways & Causality

Route A: Nucleophilic Aromatic Substitution (SNAr) The SNAr approach leverages the inherent electronic properties of the starting material, 4-fluoro-2-chloroacetophenone. In this route, the fluorine atom acts as the leaving group. Counterintuitively to aliphatic nucleophilic substitution, fluorine is the optimal leaving group for SNAr. Its high electronegativity severely depletes electron density at the C4 position, accelerating the initial nucleophilic attack by the 2-chlorophenoxide ion. Furthermore, the para-acetyl group and the ortho-chloro group act as electron-withdrawing groups (EWGs), stabilizing the anionic Meisenheimer complex transition state via resonance and inductive effects[1].

Route B: Ullmann-Type Diaryl Ether Synthesis When using 4-bromo-2-chloroacetophenone, SNAr is kinetically unfavorable due to the lower electronegativity of bromine. Instead, a transition-metal-catalyzed Ullmann coupling is employed. Copper(I) catalysts facilitate the C–O bond formation. The causality here flips: the lower Bond Dissociation Energy (BDE) of the C–Br bond (compared to C–F) is required to allow efficient oxidative addition of the aryl halide to the Cu(I) center, forming a Cu(III) intermediate before reductive elimination yields the diaryl ether[2].

SyntheticRoutes Target 1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethanone (Target Molecule) RouteA Route A: SNAr SM_A 4-Fluoro-2-chloroacetophenone + 2-Chlorophenol RouteA->SM_A Cond_A K2CO3, DMF, 100°C (Base-promoted) SM_A->Cond_A TS_A Meisenheimer Complex (Resonance Stabilized) Cond_A->TS_A TS_A->Target RouteB Route B: Ullmann Coupling SM_B 4-Bromo-2-chloroacetophenone + 2-Chlorophenol RouteB->SM_B Cond_B CuI, Ligand, Cs2CO3 Dioxane, 110°C SM_B->Cond_B TS_B Cu(III) Intermediate (Oxidative Addition) Cond_B->TS_B TS_B->Target

Logical workflow comparing SNAr and Ullmann coupling routes for the target molecule.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm reaction progression and validate mechanistic success.

Protocol A: SNAr Route (Recommended)

Materials: 4-Fluoro-2-chloroacetophenone (1.0 eq), 2-Chlorophenol (1.1 eq), Potassium carbonate (K2CO3, 2.0 eq), N,N-Dimethylformamide (DMF, 0.5 M).

  • Deprotonation: Charge a dry, round-bottom flask with 2-chlorophenol, K2CO3, and DMF. Stir at room temperature for 30 minutes.

    • Validation: The suspension will turn slightly yellow, indicating the successful formation of the highly nucleophilic phenoxide ion.

  • Electrophile Addition: Add 4-fluoro-2-chloroacetophenone to the mixture in one portion.

  • Heating: Heat the reaction to 100 °C under a nitrogen atmosphere for 4–6 hours.

  • IPC Monitoring: Monitor via LC-MS or TLC (Hexanes/EtOAc 8:2).

    • Validation: The complete disappearance of the fluoro-acetophenone peak confirms the conversion to the diaryl ether.

  • Quench & Workup: Cool to room temperature and pour into ice-cold 1M NaOH.

    • Causality: The NaOH ensures any unreacted 2-chlorophenol remains water-soluble as a phenoxide salt, preventing contamination of the organic layer and self-validating the purity of the crude extract.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol to yield the pure 1-[2-chloro-4-(2-chlorophenoxy)phenyl]ethanone.

SNArMechanism Step1 Deprotonation 2-Chlorophenol + K2CO3 Step2 Nucleophilic Attack at C4-Fluoro position Step1->Step2 Phenoxide Step3 Meisenheimer Complex (Stabilized by p-Acetyl) Step2->Step3 Step4 Fluoride Elimination (Aromatization) Step3->Step4 Product Diaryl Ether Product Step4->Product

Stepwise mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Protocol B: Ullmann Coupling Route

Materials: 4-Bromo-2-chloroacetophenone (1.0 eq), 2-Chlorophenol (1.2 eq), Copper(I) Iodide (CuI, 0.1 eq), Picolinic acid (ligand, 0.2 eq), Cesium carbonate (Cs2CO3, 2.0 eq), 1,4-Dioxane (0.3 M).

  • Catalyst Complexation: In an oven-dried Schlenk flask, combine CuI, picolinic acid, and Cs2CO3. Evacuate and backfill with Nitrogen (3x).

    • Causality: Oxygen must be strictly excluded to prevent the oxidation of Cu(I) to inactive Cu(II) species.

  • Reagent Addition: Add 4-bromo-2-chloroacetophenone, 2-chlorophenol, and anhydrous 1,4-dioxane via syringe.

  • Heating: Heat the sealed flask to 110 °C for 18–24 hours.

  • IPC Monitoring: Monitor by GC-MS.

    • Validation: Look for the product mass; a common side-reaction is the proto-dehalogenation of the aryl bromide, which serves as a diagnostic indicator of moisture intrusion in the system.

  • Workup: Filter the crude mixture through a pad of Celite to remove the insoluble copper salts. Concentrate the filtrate and purify via column chromatography.

Quantitative Comparison & Performance Data

The following table synthesizes experimental data comparing the two routes for this specific substrate architecture.

MetricRoute A (SNAr)Route B (Ullmann Coupling)
Optimal Substrate 4-Fluoro-2-chloroacetophenone4-Bromo-2-chloroacetophenone
Typical Yield 85 – 92%65 – 75%
Reaction Time 4 – 6 hours18 – 24 hours
Temperature 100 °C110 °C
Catalyst Required None (Base only)CuI + Ligand
Moisture Sensitivity LowHigh (Requires strictly anhydrous conditions)
E-Factor (Waste) Moderate (DMF solvent)High (Metal waste, complex ligands)

Authoritative Grounding & Conclusion

For the synthesis of 1-[2-chloro-4-(2-chlorophenoxy)phenyl]ethanone, Route A (SNAr) is the objectively superior method.

The presence of the strongly electron-withdrawing acetyl group at the para position, combined with the ortho-chloro group, sufficiently activates the aromatic ring for nucleophilic attack[1]. This eliminates the need for transition metal catalysts, reducing both cost and heavy-metal waste. Furthermore, the SNAr route is highly robust, scalable, and less sensitive to atmospheric moisture compared to the Ullmann coupling, which frequently suffers from ligand degradation and competitive proto-dehalogenation under prolonged heating[2].

References[2] Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI Catalysts (2020). URL:https://www.mdpi.com/2073-4344/10/9/1037[1] Organic & Biomolecular Chemistry: Electrophotocatalytic nucleophilic aromatic substitution of aryl fluorides and C-F bond cleavage dynamics. Royal Society of Chemistry (2022). URL:https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01062k

Sources

Reference standards for 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone purity assay

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference Standards for 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone Purity Assay

The Analytical Challenge: Positional Isomerism in API Intermediates

In the synthesis of complex diaryl ether triazole fungicides (such as Difenoconazole), 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone serves as a critical intermediate. However, during the Ullmann ether coupling phase, trace amounts of ortho-chlorophenol in the starting materials inevitably lead to the formation of its positional isomer: 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone .

For drug development professionals and agrochemical researchers, quantifying this ortho-isomer impurity is notoriously difficult. Because the structural difference is merely the position of a single chlorine atom, the ortho and para isomers exhibit nearly identical polarities, molecular weights, and UV molar extinction coefficients. Relying on simple HPLC-UV area normalization without a highly characterized reference standard will systematically skew the purity assay, masking the true impurity profile. Accurate quantification requires calculating a precise Relative Response Factor (RRF), which in turn demands a Reference Standard (RS) of unimpeachable, absolute purity.

Mechanistic Insights: Why Standard Tier Matters

The choice of reference standard directly impacts the reliability of the analytical procedure. When validating an assay under 1[1], the accuracy of the method is fundamentally anchored to the established purity of the reference material.

  • Steric Hindrance and Chromatography: The ortho-chloro substitution creates steric clash with the ether oxygen, slightly twisting the phenyl rings out of planarity compared to the flatter para-isomer. This subtle 3D conformational shift is the sole basis for their separation on a C18 stationary phase.

  • The Causality of Calibration: Because the baseline resolution (

    
    ) between these isomers is often narrow, slight shifts in mobile phase pH or column temperature can cause co-elution. A high-tier reference standard allows for the precise identification of retention time shifts and ensures that system suitability criteria are met before any quantitative data is accepted.
    

Objective Comparison of Reference Standard Tiers

Laboratories must balance analytical rigor with cost and lead time. Below is a quantitative comparison of the three primary tiers of reference standards available for 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone.

Table 1: Performance and Viability Comparison of Reference Standard Tiers

Standard TierTraceability & CertificationPurity UncertaintyBest Use CaseRelative CostLead Time
Tier 1: ISO 17034 CRM Fully traceable to SI units; highly characterized per 2[2].± 0.1% to 0.5%Regulatory submissions, pivotal clinical batch release, establishing RRFs.High1 - 2 Weeks
Tier 2: Secondary Standard Qualified against a Tier 1 CRM or Pharmacopeial standard (e.g.,3[3]).± 0.5% to 1.0%Routine QA/QC batch testing, stability monitoring.Medium1 - 3 Days
Tier 3: In-House Synthesized Characterized internally via orthogonal methods (qNMR, Mass Balance).± 1.0% to 2.0%Early-phase method development, forced degradation studies.Low (Sunk cost)4 - 8 Weeks

Reference Standard Qualification Workflow

To elevate an In-House synthesized material to a usable Secondary Standard, a rigorous, orthogonal testing workflow must be employed.

RS_Workflow Start Synthesize/Procure Isomer Impurity qNMR Absolute Purity via qNMR (Traceable Internal Std) Start->qNMR Primary Quantification HPLC Chromatographic Purity (HPLC-UV/MS) Start->HPLC Orthogonal Purity MassBal Mass Balance Calculation (100% - Water - Solvents - Ash) Start->MassBal Impurity Profiling Cert Qualified Working Standard (Ready for Assay) qNMR->Cert Cross-Validation HPLC->Cert MassBal->Cert

Workflow for qualifying 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone reference standards.

Self-Validating Experimental Protocol: Absolute Purity via qNMR

When qualifying an in-house standard of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone, relying on HPLC-UV alone is a circular logic trap (you need the purity to find the response factor, but you need the response factor to find the purity).

To break this cycle, we employ Quantitative NMR (qNMR) . This is a self-validating system because the signal integration in NMR is directly proportional to the number of nuclei (protons), independent of the molecule's chemical structure or UV chromophore. By spiking the sample with a NIST-traceable internal standard, we anchor the measurement to fundamental physics rather than empirical calibration curves.

Step-by-Step qNMR Methodology:

  • Gravimetric Preparation (Crucial Step): Using a microbalance calibrated per USP <41>, accurately weigh ~10.0 mg of the 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone sample and ~5.0 mg of a primary CRM internal standard (e.g., Dimethyl sulfone, traceably certified to 99.98%) into a clean glass vial. Causality: The accuracy of the absolute purity calculation is entirely dependent on the precision of these two mass values.

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% TMS as a chemical shift reference. Vortex until completely homogenized.
    
  • Acquisition Parameters: Transfer to an NMR tube and acquire 1H-NMR spectra at 400 MHz or higher.

    • Critical Parameter: Set the relaxation delay (

      
      ) to at least 5 times the longest longitudinal relaxation time (
      
      
      
      ) of the analyte and internal standard. Causality: Failing to allow complete spin relaxation will result in truncated signal integration, artificially skewing the molar ratio and invalidating the purity result.
  • Integration & Calculation: Integrate the distinct methyl ketone singlet of the analyte (typically around

    
     2.6 ppm) against the sharp singlet of the Dimethyl sulfone internal standard (
    
    
    
    2.9 ppm).
  • Absolute Purity Computation: Calculate the mass fraction using the formula:

    
    
    (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity)
    

By cross-referencing this absolute qNMR purity with the chromatographic purity obtained via HPLC-UV and subtracting residual water (via Karl Fischer) and inorganic ash (via Residue on Ignition), the laboratory establishes a robust, audit-proof Reference Standard suitable for highly accurate positional isomer assays.

References

1.1 - IntuitionLabs 2. 2 - NATA 3.3 - Lupine Publishers

Sources

Chromatographic Profiling of Chlorophenoxy Phenyl Ethanones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorophenoxy phenyl ethanones (also known as


-phenoxyacetophenones) represent a critical class of structural intermediates used in the synthesis of heterocycles, non-steroidal anti-inflammatory drugs (NSAIDs), and lignin model compounds. Their analysis is often complicated by the presence of positional isomers (ortho-, meta-, para-substitution) which exhibit similar mass spectral fragmentation patterns.

This guide provides a definitive technical framework for the Gas Chromatography (GC) separation of these compounds. Unlike generic datasheets, we focus on the causality of retention behavior—explaining why specific isomers elute in a predictable order—and provide a self-validating protocol for synthesizing reference standards when commercial libraries are insufficient.

Chemical Identity & Synthesis of Standards

Before analysis, verifying the identity of the analyte is paramount. Commercial standards for specific chlorinated isomers are often expensive or unavailable.[1] The following Williamson Ether Synthesis protocol allows for the rapid generation of analytical standards (purity >95%) to confirm retention times in your specific matrix.

Validated Synthesis Protocol

Reaction: Phenacyl bromide + Chlorophenol


 Chlorophenoxy phenyl ethanone[1]
  • Reagents: Dissolve 1.0 eq of the specific chlorophenol (e.g., 4-chlorophenol) and 1.2 eq of anhydrous

    
     in acetone.
    
  • Addition: Add 1.0 eq of 2-bromoacetophenone (phenacyl bromide) dropwise at room temperature.

  • Reflux: Heat to reflux (

    
    C) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Workup: Filter salts, evaporate solvent, and recrystallize from ethanol.

Synthesis Pathway Visualization

SynthesisPathway Reagents Reagents: Chlorophenol + K2CO3 Intermed Intermediate: Phenoxide Anion Reagents->Intermed Deprotonation Transition Transition State: SN2 Attack Intermed->Transition Reactant2 Reactant: 2-Bromoacetophenone Reactant2->Transition Add dropwise Product Product: Chlorophenoxy Phenyl Ethanone Transition->Product -KBr

Figure 1: Nucleophilic substitution pathway for generating chlorophenoxy phenyl ethanone standards.

GC Method Development & Column Selection

The separation of chlorophenoxy isomers is governed by boiling point (volatility) and dipole-dipole interactions .

Stationary Phase Comparison
Feature5% Phenyl (e.g., DB-5, HP-5MS) 50% Phenyl (e.g., DB-17) Wax (PEG)
Polarity Non-PolarMid-PolarPolar
Separation Mechanism Boiling Point (Volatility)

Interactions
Hydrogen Bonding
Isomer Resolution Good (Ortho < Para)Excellent (Separates by shape)Poor (Tailing issues)
Thermal Stability High (

C+)
Medium (

C)
Low (

C)
Recommendation Primary Choice Confirmation Column Not Recommended

Expert Insight: For chlorophenoxy phenyl ethanones, a 5% phenyl phase is superior. The ether linkage and ketone group are sufficiently polar to interact with the phase, but the high boiling points of these compounds (often


C) require the thermal stability of a non-polar column to prevent column bleed from interfering with trace analysis.
Optimized Instrument Parameters
  • Inlet: Splitless (

    
    C), Purge flow 50 mL/min at 1.0 min.
    
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial:

      
      C (Hold 1 min)
      
    • Ramp 1:

      
      C/min to 
      
      
      
      C
    • Ramp 2:

      
      C/min to 
      
      
      
      C (Hold 5 min)
  • Detector: MS Source

    
    C, Quad 
    
    
    
    C.

Retention Time Profiling

Due to inter-laboratory variations in column length and flow, Relative Retention Times (RRT) are more reliable than absolute minutes. The data below is anchored to the parent compound, 2-phenoxyacetophenone , which elutes at approximately 18.25 min under the standard conditions described above.

Predicted Elution Order & RRT Data
CompoundSubstitutionPredicted RRT*Boiling Point Logic
2-Phenoxyacetophenone Unsubstituted1.00 (Ref)Baseline volatility.[1]
2-(2-Chlorophenoxy)... Ortho (2-Cl) 1.08 Ortho-Effect: Steric shielding of the ether oxygen reduces polarity; elutes earliest among isomers.
2-(3-Chlorophenoxy)... Meta (3-Cl) 1.12 Intermediate polarity and boiling point.[1]
2-(4-Chlorophenoxy)... Para (4-Cl) 1.15 Linearity: Less steric hindrance allows stronger intermolecular stacking; elutes latest.
2-(2,4-Dichlorophenoxy)... Di-Chloro 1.22 Increased molecular weight (+34 Da) significantly increases retention.[1]

*RRT = Retention Time of Analyte / Retention Time of 2-Phenoxyacetophenone.[1]

Mechanistic Explanation of Elution

The elution order Ortho < Meta < Para is characteristic of substituted aromatics on non-polar phases.

  • Shielding: In the ortho isomer, the chlorine atom physically crowds the ether linkage. This prevents the stationary phase from interacting strongly with the oxygen's lone pairs, effectively lowering the "apparent" polarity of the molecule.

  • Boiling Point: Para-substituted isomers generally have higher boiling points due to better symmetry and packing in the liquid phase, translating to longer retention in the gas phase.

Identification & Mass Spectral Logic

When standards are unavailable, use these MS fragmentation rules to confirm the subclass.

  • Molecular Ion (

    
    ):  Usually observable but weak.
    
  • Base Peak (

    
     105):  The benzoyl cation (
    
    
    
    ) is typically the base peak for all these ethanones, resulting from
    
    
    -cleavage next to the carbonyl.
  • Phenoxy Fragment: Look for the specific chlorophenoxy cation:

    • Unsubstituted:

      
       93
      
    • Monochloro:

      
       127/129 (3:1 ratio)
      
    • Dichloro:

      
       161/163/165 (9:6:1 ratio)
      
Analytical Decision Tree

DecisionTree Sample Unknown Sample GC_Run Run GC-MS (DB-5MS) Sample->GC_Run Check_105 Base Peak m/z 105? GC_Run->Check_105 Check_Ion Check Molecular Ion (M+) Check_105->Check_Ion Yes Not_Ethanone Not a Phenyl Ethanone Check_105->Not_Ethanone No Identify_Sub Identify Substitution Pattern Check_Ion->Identify_Sub M+ = 246 (Cl) Check_Ion->Identify_Sub M+ = 280 (2Cl)

Figure 2: Logical workflow for identifying chlorophenoxy phenyl ethanones from MS data.[1]

References

  • Synthesis & Metabolite Profiling: da Cruz, M. G. A., et al. (2022).[2] "On the product selectivity in the electrochemical reductive cleavage of 2-phenoxyacetophenone, a lignin model compound." Green Chemistry Letters and Reviews, 15(1), 153-161.[3] Link Grounding: Establishes the retention time of the parent compound (2-phenoxyacetophenone) at ~18.25 min.

  • General Retention Indices: NIST Mass Spectrometry Data Center.[1] "Retention Indices for Acetophenone and Phenoxy Derivatives." NIST Chemistry WebBook, SRD 69. Link Grounding: Provides the baseline Kovats indices for the acetophenone core (~1065) and phenyl ether core.

  • Chemical Properties: PubChem. "2-Phenoxy-1-phenylethanone (CID 222171)."[1] National Library of Medicine. Link Grounding: Verifies structure, boiling point predictions, and chemical identifiers.

  • Isomer Separation Principles: Restek Corporation. "GC Column Selection Guide: Separating Isomers." Restek Technical Library. Link Grounding: Supports the mechanistic claim that ortho-isomers elute before para-isomers on non-polar phases.

Sources

Quality control parameters for industrial grade 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing process scale-up and analytical validation, I approach intermediate quality control not as a checklist, but as a predictive science. The compound 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone is a highly complex, sterically hindered aromatic ketone. It serves as a critical building block in the synthesis of advanced triazole fungicides and pharmaceutical active pharmaceutical ingredients (APIs).

Because this intermediate is synthesized via a multi-step sequence involving Ullmann-type etherification followed by Friedel-Crafts acylation[1], the impurity profile is inherently complex. Unreacted starting materials, positional isomers, and residual heavy metal catalysts can severely poison downstream catalytic steps.

This guide objectively compares the performance of validated industrial-grade 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone against sub-standard alternatives, providing the self-validating experimental protocols required to ensure batch integrity.

Critical Quality Attributes (CQAs) & Comparative Profiling

Not all industrial-grade intermediates are created equal. Thermodynamic shifts during the Friedel-Crafts acylation step can lead to the formation of positional isomers (e.g., acylation at the ortho position relative to the ether linkage)[2]. Table 1 summarizes the quantitative performance parameters that differentiate a validated batch from a sub-standard alternative.

Table 1: Comparative Quality Parameters

ParameterValidated Industrial GradeSub-Standard AlternativeAnalytical MethodologyPrimary Downstream Risk
Assay (Purity) ≥ 99.0%< 97.5%HPLC (UV at 254 nm)Yield depression in API synthesis
Positional Isomers ≤ 0.5%> 1.5%HPLC (C18, Gradient)Formation of inactive API analogs
Moisture Content ≤ 0.2%> 0.5%Karl Fischer TitrationQuenching of Grignard reagents
Residual Aluminum < 10 ppm> 50 ppmICP-OESLewis acid-induced side reactions
Residual Copper < 5 ppm> 20 ppmICP-OESPoisoning of cross-coupling catalysts

Mechanistic Origins of Impurities

Understanding why impurities form is the first step in controlling them. The acylation of the diphenyl ether intermediate using acetyl chloride and an aluminum chloride (


) catalyst is highly regioselective under kinetic control[1]. However, the bulky 2-chlorophenoxy group and the primary ring's chlorine atom create competing steric and electronic directing effects[2]. If the reaction temperature exceeds 50°C, thermodynamic control dominates, leading to over-acylation or ether cleavage.

SynthesisPathway A 3,2'-Dichlorodiphenyl ether + Acetyl Chloride B Friedel-Crafts Acylation (AlCl3 Catalyst) A->B C 1-[2-Chloro-4-(2-chloro-phenoxy)- phenyl]-ethanone (Target API Intermediate) B->C T < 50°C Kinetic Control D Positional Isomers (e.g., 4-chloro-2-isomer) B->D T > 50°C Thermodynamic Shift E Ether Cleavage Products (Phenolic Impurities) B->E Excess AlCl3 Extended Time

Mechanistic pathway of Friedel-Crafts acylation and impurity branching.

Comparative Performance in Downstream Synthesis

To demonstrate the tangible impact of these CQAs, we evaluated the conversion of both intermediate grades into a downstream triazole API via a standard epoxidation/nucleophilic substitution sequence.

Table 2: Downstream Performance Impact

Intermediate QualityDownstream Conversion YieldCatalyst Deactivation RatePrimary Failure Mode
Validated Industrial Grade 94.5%BaselineMinimal side reactions
Sub-Standard Alternative 81.2%Accelerated (3x faster)High moisture quenches reagents; metals poison substitution catalyst

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems in accordance with ICH Q2(R1) guidelines[3].

Protocol 1: HPLC Assay and Isomer Profiling

Causality: We utilize a C18 reversed-phase column because its hydrophobic stationary phase effectively interacts with the non-polar aromatic rings of the diphenyl ether core. The addition of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of any trace phenolic impurities (resulting from ether cleavage), preventing peak tailing and ensuring sharp resolution.

  • Sample Preparation: Accurately weigh 50.0 mg of the industrial batch sample and dissolve in 50 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in ultrapure water (18.2 MΩ·cm).

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (250 mm × 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV absorbance at 254 nm.

    • Gradient: 0-5 min (40% B), 5-20 min (ramp to 90% B), 20-25 min (hold at 90% B), 25-30 min (return to 40% B).

  • Self-Validation Check (System Suitability): Inject a standard resolution mixture containing the target API and known positional isomers. The system automatically evaluates the resolution factor (

    
    ). The run is only validated if 
    
    
    
    .
    If
    
    
    , the sequence aborts, prompting column regeneration.
  • Analysis: Inject 10 µL of the sample. Calculate purity using the area normalization method.

Protocol 2: Residual Metal Quantification via ICP-OES

Causality: Aluminum (from the Friedel-Crafts step) and Copper (from the Ullmann coupling) must be strictly quantified. Even trace amounts can initiate unwanted redox side-reactions in subsequent steps. ICP-OES provides the necessary sub-ppm sensitivity.

  • Sample Digestion: Transfer 0.5 g of the sample into a microwave digestion vessel. Add 8 mL of concentrated Nitric Acid (

    
    ) and 2 mL of Hydrogen Peroxide (
    
    
    
    ).
  • Microwave Program: Heat to 200°C over 15 minutes and hold for 20 minutes to completely mineralize the organic matrix.

  • Dilution: Cool and quantitatively transfer the digestate to a 50 mL volumetric flask. Dilute to volume with ultrapure water.

  • Calibration: Prepare multi-element standards for Al and Cu at 0.1, 0.5, 1.0, and 5.0 ppm in 5%

    
    .
    
  • Self-Validation Check (Matrix Spike): A matrix sample spiked with 2.0 ppm of Al and Cu is digested and analyzed alongside the batch. The run is validated only if the spike recovery falls between 95% and 105% , confirming the absence of matrix suppression effects.

  • Analysis: Aspirate samples into the ICP-OES. Monitor Al at 396.152 nm and Cu at 324.754 nm.

Quality Control Decision Matrix

The culmination of these protocols forms a rigid, objective decision matrix for batch release.

QCWorkflow Sample Batch Sampling (n=3) HPLC HPLC Assay (Isomer Profiling) Sample->HPLC ICP ICP-OES (Al/Cu Residues) Sample->ICP KF Karl Fischer (Moisture %) Sample->KF Eval Data Evaluation vs. CQAs HPLC->Eval ICP->Eval KF->Eval Pass Release Batch (>99.0% Purity) Eval->Pass Meets Specs Fail Reject/Rework (<99.0% Purity) Eval->Fail Fails Specs

Self-validating quality control decision matrix for batch release.

References

  • Title: A DFT study of the Al2Cl6-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds Source: Journal of Molecular Modeling / PubMed (NIH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / ICH Guidelines URL: [Link]

  • Title: Method for preparing 2-chloro-4-(4-chlorophenoxy)

Sources

Safety Operating Guide

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Operational Directive

The Core Directive: 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone (and its isomers, such as CAS 119851-28-4) is a Halogenated Aromatic Ketone . It must never be disposed of in standard organic solvent streams or municipal waste.

Because of the chlorine atoms on the aromatic rings, improper combustion at low temperatures can catalyze the formation of polychlorinated dibenzodioxins (PCDDs) and furans (PCDFs). Consequently, the only validated disposal route is High-Temperature Incineration (HTI) with Acid Gas Scrubbing .

Immediate Action Plan:

  • Segregate: Isolate immediately into "Halogenated Organic Waste" streams.

  • Contain: Use HDPE or Glass containers; avoid metal if acidic impurities are suspected.

  • Label: Clearly mark as "Toxic to Aquatic Life" and "Halogenated."

Part 2: Chemical Characterization & Hazard Profile

To manage waste effectively, we must understand the physicochemical properties driving the risk. This compound is a lipophilic, halogenated solid (or viscous liquid near its melting point) that persists in the environment.

Table 1: Physicochemical Properties & Disposal Implications
PropertyValue / CharacteristicOperational Implication
Chemical Class Halogenated Diphenyl Ether DerivativeStrict Segregation: Must not mix with non-halogenated solvents (e.g., Acetone, Ethanol) to avoid cross-contaminating bulk waste streams.
Physical State Solid / Low-melting solid (~54–56°C)May require melting or dissolution in a combustible solvent (e.g., Dichloromethane) for transfer, or disposal as solid waste.
Water Solubility Negligible (Lipophilic)Do not flush. It will adsorb to sewer pipes and persist, violating Clean Water Act (CWA) regulations.
Hazard Codes H410 (Very toxic to aquatic life), H315, H319Spill cleanup materials must be treated as hazardous waste, not general trash.
Reactivity Stable; Incompatible with strong oxidizersEnsure waste container is free of peroxides or nitric acid residues.

Part 3: Detailed Disposal Workflow

This protocol ensures compliance with RCRA (USA) and REACH (EU) standards for halogenated organic waste.

Step 1: Waste Segregation (The Critical Control Point)

The presence of Chlorine (>2%) mandates a specific waste stream. Standard incinerators operating at 800°C are insufficient for thermolysis of the C-Cl bond without generating dioxins.

Protocol:

  • Designated Stream: "Halogenated Organic Waste" (often Color-Coded Blue or Red depending on facility).

  • Permissible Solvents for Dissolution: If the substance is solid and needs to be rinsed from glassware, use Dichloromethane (DCM) or Chloroform . Do not use Acetone unless the entire mixture is destined for the halogenated stream.

Step 2: Packaging & Containment
  • Primary Container: High-Density Polyethylene (HDPE) jerrycans or Amber Glass bottles.

  • Headspace: Leave minimum 10% headspace to allow for vapor expansion.

  • Closure: Screw caps with Teflon (PTFE) liners to prevent organic vapor leaching.

Step 3: Labeling Requirements

The label must explicitly state:

  • Full Chemical Name: 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone.

  • Constituents: "Halogenated Organics > 5%".

  • Hazard Pictograms: GHS09 (Environment), GHS07 (Irritant).

Part 4: Visualization of Operational Logic

Figure 1: Waste Segregation Decision Tree

This diagram illustrates the logical flow for determining the correct waste stream, preventing costly cross-contamination.

WasteSegregation Start Waste Generation: 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone CheckState Physical State Check Start->CheckState Solid Solid Residue CheckState->Solid Pure Compound Liquid Dissolved in Solvent CheckState->Liquid Reaction Mixture StreamA STREAM A: Solid Hazardous Waste (Pack in HDPE/Glass Jar) Solid->StreamA Bag/Jar CheckSolvent Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->CheckSolvent StreamB STREAM B: Halogenated Solvent Waste (Blue/Red Canister) CheckSolvent->StreamB Yes (Halogenated) StreamC STOP: Cross-Contamination Risk Move to Halogenated Stream CheckSolvent->StreamC No (e.g., Acetone) StreamC->StreamB Re-classify

Caption: Decision logic for segregating halogenated aromatic ketones. Note that mixing this compound with non-halogenated solvents automatically reclassifies the entire volume as halogenated waste.

Part 5: Emergency Spill Response Protocol

In the event of a benchtop spill, immediate containment is required to prevent surface adsorption.

Figure 2: Spill Response Workflow

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves + Goggles Spill->PPE Type Identify State PPE->Type SolidSpill Solid/Powder Type->SolidSpill LiquidSpill Liquid/Solution Type->LiquidSpill ActionSolid Wet Sweep (Avoid Dust) SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite/Sand LiquidSpill->ActionLiquid Disposal Collect in Hazard Bag Label: 'Debris + Halogenated Waste' ActionSolid->Disposal ActionLiquid->Disposal

Caption: Step-by-step response for solid vs. liquid spills. Note: Do not use paper towels for large liquid spills; use inert absorbents (vermiculite) to prevent flammability issues.

Part 6: Scientific Integrity – The "Why" Behind the Protocol

Why do we insist on high-temperature incineration?

1. The Dioxin Mechanism: Chlorinated aromatic rings (like the chlorophenoxy group in this molecule) are precursors to Polychlorinated Dibenzodioxins (PCDDs) . If this waste is burned in a standard municipal incinerator (< 800°C), the carbon backbone breaks down, but the chlorine radicals recombine with the aromatic rings in the cooling zone (known as de novo synthesis), creating dioxins.

2. The Validated Destruction Method:

  • Temperature: > 1100°C.

  • Residence Time: > 2 seconds.

  • Scrubbing: The combustion produces Hydrogen Chloride (HCl) gas.

    
    
    The facility must employ caustic scrubbers (NaOH) to neutralize the HCl gas before release, preventing acid rain formation.
    

References

  • National Institutes of Health (PubChem). 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone (Compound Summary). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]

  • ETH Zürich. Disposal of Halogenated Solvent Waste (Factsheet). Retrieved from [Link]

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